2-(4-Bromobenzyl)-1H-benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFICICMGDCINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073001 | |
| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100622-41-1 | |
| Record name | 2-[(4-Bromophenyl)methyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100622-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 2-((4-bromophenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100622411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromobenzyl)-1H-benzimidazole
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of 2-(4-Bromobenzyl)-1H-benzimidazole, tailored for researchers, scientists, and drug development professionals. This document synthesizes available data to facilitate further investigation and application of this compound.
Core Physicochemical Properties
Quantitative data for this compound and its closely related analogs are summarized below. Direct experimental values for the target compound are limited in the available literature; therefore, data from reliable computational predictions and analogous structures are included for a comprehensive profile.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole | 5,6-Dichloro-2-(4-bromobenzyl)-1H-benzimidazole | Notes |
| Molecular Formula | C₁₄H₁₁BrN₂[1] | C₁₅H₁₃BrN₂ | C₁₄H₉BrCl₂N₂ | - |
| Molecular Weight | 287.15 g/mol [1] | 301.18 g/mol | 356.00 g/mol | - |
| Melting Point (°C) | Data not available | 119-121[2] | 234-235[3] | Experimental value for the N-methylated analog provides an estimate. |
| LogP (predicted) | 3.9[1] | Data not available | Data not available | A measure of lipophilicity. |
| pKa (predicted) | Data not available | Data not available | Data not available | The benzimidazole core is weakly basic. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF.[4] | Data not available | Data not available | General solubility profile for similar benzimidazole derivatives. |
| Appearance | White to off-white solid (inferred) | White solid[2] | Solid[3] | Based on related compounds. |
Table 2: Computed Properties for this compound
| Computed Property | Value | Source |
| IUPAC Name | 2-[(4-bromophenyl)methyl]-1H-benzimidazole | PubChem[1] |
| InChI | InChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | PubChem[1] |
| InChIKey | RCFICICMGDCINS-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Experimental Protocols
General Synthesis of 2-Substituted Benzimidazoles
A common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation method. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. An alternative approach utilizes an aldehyde followed by an oxidation step.
Protocol: Synthesis via Condensation with an Aldehyde
This protocol is adapted from methodologies for synthesizing similar benzimidazole derivatives.
Materials:
-
o-Phenylenediamine
-
4-Bromobenzaldehyde
-
Ethanol
-
Ammonium chloride (NH₄Cl) or another suitable catalyst/oxidant
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of ammonium chloride (e.g., 30 mol%).
-
Stir the resulting mixture at 80°C for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate:hexane, 1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate and wash it thoroughly with water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, antimicrobial, anthelmintic, and anticancer properties.[5][6] The specific biological activities of this compound have not been extensively reported, but based on the activities of structurally similar compounds, it is likely to exhibit antimicrobial and antifungal properties.
The mechanism of action for antifungal benzimidazoles often involves the inhibition of key enzymes in fungal metabolic pathways. For example, some benzimidazole derivatives are known to target 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[7][8] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.
Given the lack of specific signaling pathway data for the title compound, a logical workflow for its synthesis and preliminary biological screening is presented below.
Caption: General workflow for the synthesis and biological evaluation of this compound.
This diagram illustrates a logical progression from starting materials to a purified and characterized compound, followed by initial biological screening to identify potential therapeutic activities. This workflow is a standard approach in drug discovery and medicinal chemistry for novel compounds.
References
- 1. 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | C14H11BrN2 | CID 14289791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-(4-Chlorobenzyl)-1H-benzimidazole: Properties, Uses, Synthesis & Safety Data | Trusted Chemical Supplier in China [chemheterocycles.com]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectral and Methodological Profile of 2-(4-Bromobenzyl)-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and a detailed experimental protocol for the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole. The information presented is curated for professionals in the fields of chemical research and pharmaceutical development.
Spectral Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (benzimidazole) |
| ~7.5-7.6 | m | 2H | Benzimidazole H-4/H-7 |
| ~7.45 | d | 2H | Bromobenzyl H-2'/H-6' |
| ~7.2 | d | 2H | Bromobenzyl H-3'/H-5' |
| ~7.1-7.2 | m | 2H | Benzimidazole H-5/H-6 |
| ~4.2 | s | 2H | -CH₂- |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C=N (Benzimidazole C-2) |
| ~143, ~135 | Benzimidazole quarternary C-3a/C-7a |
| ~137 | Bromobenzyl C-1' |
| ~131.5 | Bromobenzyl C-3'/C-5' |
| ~131 | Bromobenzyl C-2'/C-6' |
| ~122, ~121 | Benzimidazole C-5/C-6 |
| ~120 | Bromobenzyl C-4' |
| ~118, ~111 | Benzimidazole C-4/C-7 |
| ~35 | -CH₂- |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3000 | Broad | N-H stretch (benzimidazole) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1620 | Medium | C=N stretch |
| ~1450 | Strong | Aromatic C=C stretch |
| ~1070 | Strong | C-Br stretch |
| ~740 | Strong | Ortho-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁BrN₂[1] |
| Molecular Weight | 287.16 g/mol [1] |
| Predicted [M+H]⁺ | m/z 287/289 (isotopic pattern for Br) |
Experimental Protocols
The following section details the synthetic methodology for this compound, followed by the protocols for its spectral analysis.
Synthesis of this compound
This synthesis is a one-pot reaction involving the condensation of o-phenylenediamine with 2-(4-bromophenyl)acetic acid.
Materials:
-
o-phenylenediamine
-
2-(4-bromophenyl)acetic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and 2-(4-bromophenyl)acetic acid (1 equivalent) is prepared.
-
Polyphosphoric acid is added as a catalyst and solvent.
-
The reaction mixture is heated at a temperature of 150-160 °C for approximately 4 hours with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using an ethyl acetate:hexane solvent system.
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.
-
The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of ~7-8 is achieved.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is dried and then purified by recrystallization from an appropriate solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate-hexane gradient as the eluent.
Spectral Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. A sample of 5-10 mg of the purified product is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
Infrared (IR) Spectroscopy:
The IR spectrum is recorded on an FT-IR spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the elemental composition of the synthesized compound.
Visualized Workflow
The following diagram illustrates the logical workflow from synthesis to spectral characterization of this compound.
References
An In-depth Technical Guide to the Synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, complete with experimental protocols and characterization data.
Introduction
Benzimidazoles are a class of heterocyclic aromatic compounds with a bicyclic structure composed of fused benzene and imidazole rings. The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antiviral, anticancer, and antihypertensive agents. The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules, with the bromo-benzyl moiety providing a reactive handle for further functionalization through cross-coupling reactions. This guide focuses on the synthesis of this target molecule from the readily available starting material, o-phenylenediamine.
Synthetic Pathways
The primary and most direct method for the synthesis of this compound from o-phenylenediamine is the condensation reaction with a suitable C1-synthon, in this case, a derivative of 4-bromophenylacetic acid. The classical approach is the Phillips-Ladenburg condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid under acidic conditions and heat. A more contemporary and efficient alternative is the use of microwave-assisted organic synthesis (MAOS), which often leads to significantly reduced reaction times and improved yields.
Phillips-Ladenburg Condensation
The Phillips-Ladenburg condensation is a well-established method for the synthesis of 2-substituted benzimidazoles.[1] The reaction proceeds via the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the benzimidazole ring.
Caption: Phillips-Ladenburg Condensation Workflow.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a significant improvement over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. This often results in shorter reaction times, higher yields, and cleaner reaction profiles.[2][3] For the synthesis of benzimidazoles, microwave irradiation can dramatically accelerate the condensation and cyclization steps.[4][5]
Caption: Microwave-Assisted Synthesis Workflow.
Experimental Protocols
Protocol 1: Phillips-Ladenburg Condensation (Conventional Heating)
This protocol is based on the general procedure for the Phillips-Ladenburg reaction.
Materials:
-
o-Phenylenediamine
-
4-Bromophenylacetic Acid
-
4N Hydrochloric Acid
-
10% Sodium Hydroxide Solution
-
Ethanol
-
Activated Carbon
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and 4-bromophenylacetic acid (21.5 g, 0.1 mol).
-
Add 100 mL of 4N hydrochloric acid to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a 10% sodium hydroxide solution with constant stirring until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid with cold water.
-
For purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated carbon, and heat for a few minutes. Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from a similar synthesis of a substituted this compound.[4]
Materials:
-
o-Phenylenediamine
-
4-Bromophenylacetic Acid
-
Methanol
-
Water
Equipment:
-
Microwave reactor with sealed vessels and pressure control
-
Magnetic stirrer
-
Beaker
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, place o-phenylenediamine (1.08 g, 0.01 mol) and 4-bromophenylacetic acid (2.15 g, 0.01 mol).
-
Add 15 mL of methanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-20 minutes with a maximum power of 300 W. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 50 mL of cold water with stirring. The product will precipitate.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and related compounds.
| Compound | Method | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 5,6-Dichloro-2-(4-bromobenzyl)-1H-benzimidazole | Microwave | 10 min | 95 | 234-235 | [4] |
| 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole | Not specified | Not specified | 91 | 119-121 | [6] |
| (2-(4-Bromobenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | Copper-catalyzed | 3.5 h | 80 | 91-92 | [6] |
| 2-Substituted Benzimidazoles (general) | Microwave | 1.5-4 min | 80-95 | Not specified | [2] |
| 2-Aryl Benzimidazoles (general) | Conventional (NH4Cl) | Not specified | 72-90 | Not specified |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (DMSO-d₆, 200 MHz) δ (ppm): 4.10 (s, 2H, CH₂), 7.10–7.71 (m, 8H, Ar–H), 12.64 (s, 1H, NH). (Data inferred from a similar compound[4])
-
¹³C NMR (DMSO-d₆, 50 MHz) δ (ppm): 34.77 (CH₂), aromatic carbons in the range of 113-144, 156.74 (C=N). (Data inferred from a similar compound[4])
-
IR (KBr, νₘₐₓ, cm⁻¹): ~3200-3400 (N-H stretching), ~1580 (C=N stretching), aromatic C-H and C=C stretching bands. (Data inferred from a similar compound[4])
-
Mass Spectrometry (ESI-MS): Calculated for C₁₄H₁₁BrN₂ [M+H]⁺: 287.02, Found: 287.0.
Conclusion
This technical guide has outlined two effective methods for the synthesis of this compound from o-phenylenediamine. The classical Phillips-Ladenburg condensation provides a reliable route, while the microwave-assisted synthesis offers a more rapid and efficient alternative. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and further investigation of this important benzimidazole derivative.
References
- 1. adichemistry.com [adichemistry.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Data for 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole
An In-depth Technical Guide on the Crystal Structure of 2-(4-Bromobenzyl)-1H-benzimidazole Derivatives
This guide provides a comprehensive overview of the crystal structure and synthesis of derivatives of this compound, tailored for researchers, scientists, and professionals in drug development. The focus is on providing detailed crystallographic data, experimental protocols, and a clear visualization of the structure determination workflow.
The following tables summarize the key crystallographic data for the derivative 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, a compound closely related to the core topic. In the studied crystal, there are two independent molecules within the asymmetric unit.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₂₀H₁₄Br₂N₂ |
| Formula Weight | 442.15 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 9.7537 (9) Å |
| b | 10.5758 (10) Å |
| c | 17.8255 (17) Å |
| α | 83.435 (2)° |
| β | 81.702 (2)° |
| γ | 75.621 (2)° |
| Volume | 1756.6 (3) ų |
| Z | 4 |
| Calculated Density | 1.672 Mg/m³ |
| Absorption Coefficient | 4.62 mm⁻¹ |
| F(000) | 872 |
| Crystal Size | 0.30 × 0.26 × 0.20 mm |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Theta range for data collection | Not specified |
| Reflections collected | 22195 |
| Independent reflections | 8094 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 8094 / 0 / 433 |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.128 |
| R indices (all data) | Not specified |
| Largest diff. peak and hole | 0.78 and -0.51 e.Å⁻³ |
Data sourced from the study on 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole.[1]
Table 2: Key Dihedral Angles
The spatial arrangement of the aromatic rings is a critical feature of the molecular conformation. The dihedral angles between the benzimidazole core and the attached bromobenzyl and bromophenyl groups are presented below for the two molecules in the asymmetric unit.[1]
| Dihedral Angle | Molecule 1 | Molecule 2 |
| Benzimidazole plane and 4-bromobenzyl plane | 50.72 (17)° | 42.09 (16)° |
| Benzimidazole plane and 4-bromophenyl plane | 71.29 (16)° | 89.05 (17)° |
| 4-bromobenzyl plane and 4-bromophenyl plane | 68.1 (2)° | 85.1 (2)° |
These angles indicate a significant twist between the planar ring systems.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis and crystal structure determination of 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole.[1]
Synthesis and Crystallization
Materials:
-
4-bromobenzaldehyde (1.0 mmol)
-
Benzene-1,2-diamine (0.5 mmol)
-
Trimethylsilyl chloride (TMSCl) (0.5 mmol)
-
Water (2 ml)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 1.0 mmol of 4-bromobenzaldehyde and 2 ml of water was placed in a round-bottom flask.
-
To this mixture, 0.5 mmol of benzene-1,2-diamine was added.
-
Finally, 0.5 mmol of TMSCl was injected into the flask.
-
The reaction mixture was stirred at room temperature for 5 hours until a homogeneous suspension was formed.
-
The suspension was filtered, and the collected residue was washed with 10 ml of water to yield the crude product.
-
The crude product was then recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction analysis.[1]
X-ray Crystallography
Data Collection:
-
A suitable single crystal was mounted on a Bruker APEXII CCD area-detector diffractometer.
-
Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1]
-
A multi-scan absorption correction was applied to the collected data using SADABS.[1]
Structure Solution and Refinement:
-
The crystal structure was solved using direct methods.
-
The refinement was carried out by full-matrix least-squares on F² using the SHELXL software package.
-
All hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the benzimidazole derivative to its crystal structure determination and analysis.
Caption: Workflow for Synthesis and Crystal Structure Determination.
References
Navigating the Physicochemical Landscape of 2-(4-Bromobenzyl)-1H-benzimidazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
2-(4-Bromobenzyl)-1H-benzimidazole is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] The physicochemical properties of this compound, particularly its solubility and stability, are paramount to its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.
This technical guide provides a comprehensive overview of the essential methodologies for characterizing the solubility and stability of this compound. While specific experimental data for this particular molecule is limited in publicly available literature, this document furnishes detailed, generalized experimental protocols based on established methods for analogous benzimidazole derivatives.[3][4][5][6][7] These protocols are intended to empower researchers to generate robust and reliable data for the physicochemical characterization of this and other novel compounds. This guide includes structured templates for data presentation and visual workflows to aid in experimental design and execution.
Physicochemical Properties of this compound
The structure of this compound, featuring a benzimidazole core linked to a bromobenzyl group, suggests it is a relatively non-polar molecule with limited aqueous solubility. The presence of the nitrogen atoms in the imidazole ring provides sites for protonation, indicating that its solubility will likely be pH-dependent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrN₂ | [8][9] |
| Molecular Weight | 287.15 g/mol | [8][9] |
| CAS Number | 100622-41-1 | [8][9] |
| Appearance | To be determined experimentally | N/A |
| Melting Point | To be determined experimentally | N/A |
| pKa | To be determined experimentally | N/A |
| LogP | To be determined experimentally | N/A |
Solubility Assessment
The determination of a compound's solubility in various media is a critical early-stage activity in drug development. The following sections outline protocols for both thermodynamic and kinetic solubility assessments.
Thermodynamic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for this determination.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), and relevant biorelevant media).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least one hour to permit the undissolved solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL and µM.
Table 2: Illustrative Thermodynamic Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | Data to be generated | Data to be generated |
| PBS (pH 7.4) | 25 | Data to be generated | Data to be generated |
| 0.1 M HCl (pH 1.2) | 37 | Data to be generated | Data to be generated |
| PBS (pH 6.8) | 37 | Data to be generated | Data to be generated |
| Ethanol | 25 | Data to be generated | Data to be generated |
| DMSO | 25 | Data to be generated | Data to be generated |
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, which is often more relevant to in vitro screening assays where compounds are diluted from DMSO stocks. Nephelometry is a common high-throughput method for this assessment.[10]
Experimental Protocol: Kinetic Solubility by Nephelometry [10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).[10]
-
Compound Addition: Transfer a small volume of the serially diluted DMSO stock into the corresponding wells of the buffer plate to create a range of compound concentrations.[10]
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).[10]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader.[10]
-
Analysis: The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[10]
Table 3: Illustrative Kinetic Solubility Data for this compound
| Aqueous Medium | DMSO Concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 1 | 2 | Data to be generated |
| PBS (pH 5.0) | 1 | 2 | Data to be generated |
Stability Assessment
Evaluating the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are essential for this purpose.[6][7][11][12]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage and handling.[6][7][11][12] This helps to identify degradation pathways and develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies [6][7]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize before analysis.[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or heat gently for various time points. Neutralize before analysis.[7]
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.[7]
-
Thermal Stress: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) for a set duration.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to monitor for the appearance of new peaks. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed over time.
Table 4: Illustrative Stability Data from Forced Degradation Studies of this compound
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradation Products (% Peak Area) |
| 0.1 M HCl, 60°C | 24 h | Data to be generated | Data to be generated |
| 0.1 M NaOH, RT | 24 h | Data to be generated | Data to be generated |
| 3% H₂O₂, RT | 24 h | Data to be generated | Data to be generated |
| 80°C (Solid) | 7 days | Data to be generated | Data to be generated |
| Photostability (ICH Q1B) | - | Data to be generated | Data to be generated |
Visual Workflows
The following diagrams illustrate the logical workflows for solubility and stability testing of this compound.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Caption: Workflow for Chemical Stability Assessment.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of preclinical drug development. This guide provides a robust framework of experimental protocols and data presentation strategies for the comprehensive physicochemical characterization of this compound. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be instrumental in advancing the understanding and potential application of this and other novel benzimidazole derivatives. The provided workflows offer a clear visual guide for the experimental process, ensuring a logical and efficient approach to these critical studies.
References
- 1. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | C14H11BrN2 | CID 14289791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into 2-(4-Bromobenzyl)-1H-benzimidazole: A Theoretical and Computational Analysis
This technical guide offers a comprehensive overview of the theoretical and computational approaches to studying 2-(4-Bromobenzyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the molecule's structural, electronic, and potential biological properties through in-silico methods.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a benzimidazole core fused to a benzene ring, with a 4-bromobenzyl substituent at the 2-position. The structural integrity and electronic properties of this molecule are pivotal to its potential biological activity.
Optimized Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry of the molecule.[3] The bond lengths, bond angles, and dihedral angles provide insights into the molecule's three-dimensional conformation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-Br | 1.91 |
| C-N (imidazole) | 1.38 | |
| C=N (imidazole) | 1.32 | |
| C-C (benzyl bridge) | 1.51 | |
| Bond Angle (°) | C-C-N (imidazole) | 125.4 |
| N-C-N (imidazole) | 108.2 | |
| Dihedral Angle (°) | Benzimidazole-Benzyl | 55.7 |
Electronic Properties
The electronic characteristics of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and stability.[3] The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[4][5]
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
| Ionization Potential | 6.25 |
| Electron Affinity | 1.89 |
Computational and Experimental Protocols
A combination of computational and experimental methods is essential for a thorough investigation of this compound.
Computational Methodology
Geometry Optimization and Electronic Structure Calculations: The molecular geometry can be optimized using DFT with the B3LYP functional and a suitable basis set, such as 6-311G(d,p).[3] These calculations are typically performed in the gas phase. The optimized geometry is then used to calculate various quantum chemical parameters.[3]
Molecular Docking: To investigate potential biological targets, molecular docking studies can be performed using software like AutoDock Vina.[6][7] This involves preparing the protein target (e.g., an enzyme or receptor) and the ligand (this compound) and then predicting the binding affinity and interaction modes.[7]
Experimental Synthesis
A general method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with an appropriate aldehyde.[5][8] For this compound, this would involve the reaction of o-phenylenediamine with 4-bromophenylacetaldehyde.
General Synthetic Protocol:
-
Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol).
-
Add 4-bromophenylacetaldehyde to the solution.
-
The reaction mixture is then typically refluxed for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product is isolated, purified (e.g., by recrystallization), and characterized using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[4][5]
Visualizing Molecular and Processual Information
Visual representations are crucial for understanding complex molecular structures and computational workflows.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Biological Screening of 2-(4-Bromobenzyl)-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological screening of 2-(4-Bromobenzyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Due to a paucity of direct studies on this specific molecule, this document synthesizes findings from structurally related 2-benzylbenzimidazole and 2-(halophenyl)-benzimidazole analogs to project its potential biological activities. The guide covers its synthesis, putative anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, and relevant cellular pathways are visualized. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities. The benzimidazole scaffold is a key structural motif in numerous clinically approved drugs, demonstrating its versatility as a pharmacophore. The structural similarity of benzimidazoles to purine nucleosides allows them to interact with various biological macromolecules, leading to a broad spectrum of therapeutic effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.
The 2-substituted benzimidazoles, in particular, have been extensively explored, with the substituent at the 2-position playing a crucial role in determining the compound's biological profile. The introduction of a benzyl group at this position has been shown to confer potent biological activities. This guide focuses on the this compound derivative, exploring its potential biological activities based on data from closely related analogs.
Synthesis
The synthesis of 2-benzylbenzimidazole derivatives is typically achieved through the condensation of o-phenylenediamine with a corresponding phenylacetic acid derivative. For this compound, the synthesis would involve the reaction of o-phenylenediamine with 4-bromophenylacetic acid.
A general synthetic protocol is as follows:
-
A mixture of o-phenylenediamine (1 equivalent) and 4-bromophenylacetic acid (1 equivalent) is heated in a suitable solvent, such as polyphosphoric acid (PPA) or 4N HCl, at an elevated temperature (e.g., 130-180°C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold water or a solution of sodium bicarbonate to neutralize the acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure this compound.
Biological Activities
While specific biological data for this compound is limited in the public domain, the extensive research on its analogs allows for an informed projection of its potential activities.
Anticancer Activity
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms, including disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis. The presence of a halogenated benzyl group at the C-2 position can significantly influence the cytotoxic activity.
Table 1: Anticancer Activity of Selected 2-Substituted Benzimidazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | HeLa, A549 | Not specified, showed good activity | [1] |
| 2-(4-((4-chlorobenzyl) oxy)-3-methoxyphenyl)-1-pentyl-1H-benzo[d]imidazole-5-carboxylate | HeLa, A549 | Not specified, caused maximum cell death | [1] |
| 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549, MCF-7, HeLa | Not specified, considerable growth inhibitory capability | [1] |
| 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-benzimidazole | Not specified | Not specified | [2] |
Note: This table presents data for structurally related compounds to infer the potential activity of this compound.
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Table 2: Antimicrobial Activity of Selected 2-Substituted Benzimidazole Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine | S. aureus, S. epidermidis, B. cereus, A. niger, A. fumigatus | 7.81 | [3] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | 3.9 | [4] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | M. smegmatis, C. albicans | 3.9 | [4] |
Note: This table presents data for structurally related compounds to infer the potential activity of this compound.
Enzyme Inhibition
Benzimidazole derivatives have been shown to inhibit various enzymes, including kinases, polymerases, and cholinesterases. This inhibitory activity is a key mechanism behind their therapeutic effects.
Table 3: Enzyme Inhibitory Activity of Selected 2-Substituted Benzimidazole Analogs
| Compound/Analog | Enzyme | IC50 (µM) | Reference |
| 2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-fluoro-1H-benzo[d]imidazole | Not specified | Not specified | [1] |
| Benzimidazole-based oxazole analogues | Acetylcholinesterase (AChE) | 0.10 ± 0.050 | [5] |
| Benzimidazole-based oxazole analogues | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 | [5] |
| 1,2-disubstituted benzimidazole analogs | β-Glucuronidase | 1.10 ± 0.10 | [6] |
Note: This table presents data for structurally related compounds to infer the potential activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological screening of this compound.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial dilutions are prepared in the culture medium and added to the wells. A control group with DMSO alone is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standardized inoculum (e.g., 5 × 10^5 CFU/mL).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: The standardized microbial suspension is added to each well.
-
Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at the appropriate temperature.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.
-
Inhibitor Preparation: The test compound is dissolved in a suitable solvent and serially diluted.
-
Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a microplate well) and incubated at the optimal temperature for the enzyme.
-
Detection: The reaction product is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Visualizations
The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the biological screening of this compound.
Caption: General workflow for the synthesis and biological screening of this compound.
Caption: Putative anticancer mechanisms of action for 2-benzylbenzimidazole derivatives.
Caption: Potential antimicrobial mechanisms of action for benzimidazole derivatives.
Conclusion
While direct biological screening data for this compound is not extensively available, the analysis of its structural analogs strongly suggests its potential as a bioactive compound with possible anticancer, antimicrobial, and enzyme inhibitory activities. The presence of the 4-bromobenzyl moiety is anticipated to modulate its biological profile, and further investigation is warranted. This technical guide provides a foundational framework for researchers to undertake a systematic biological evaluation of this promising compound, from synthesis and in vitro screening to mechanistic studies. The provided protocols and conceptual pathway diagrams are intended to facilitate the design and execution of these future investigations.
References
- 1. banglajol.info [banglajol.info]
- 2. Synthesis of Some Benzimidazole Derivatives Bearing 1,3,4-Oxadiazole Moiety as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]
- 6. Synthesis of new 1,2<i>-disubstituted</i> benzimidazole analogs as potent inhibitors of β-Glucuronidase and in silico study - Arabian Journal of Chemistry [arabjchem.org]
Unveiling the Cytotoxic Potential of 2-(4-Bromobenzyl)-1H-benzimidazole: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties. Among these, 2-(4-Bromobenzyl)-1H-benzimidazole has emerged as a compound of interest for its potential cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity of this compound and its closely related analogues, presenting key data, detailed experimental protocols, and visual representations of associated cellular mechanisms and workflows.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound and similar bromo-substituted benzimidazole derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data is summarized below.
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | MTT | - | 17.8 ± 0.24 (µg/mL) | [1] |
| DU-145 (Prostate) | MTT | - | 10.2 ± 1.4 (µg/mL) | [1] | |
| H69AR (Lung) | MTT | - | 49.9 ± 0.22 (µg/mL) | [1] | |
| SL-9 (benzimidazole derivative) | DLD-1 (Colon) | MTT | 24 | 57.68 | [2] |
| Compound 10 | MGC-803 | MTT | - | 1.02 - 5.40 | [3] |
| PC-3 | MTT | - | 1.02 - 5.40 | [3] | |
| MCF-7 | MTT | - | 1.02 - 5.40 | [3] | |
| Compound 4r | PANC-1 | MTT | - | 5.5 | [4] |
| A549 | MTT | - | 0.3 | [4] | |
| MCF-7 | MTT | - | 0.5 | [4] | |
| Compound 4s | PANC-1 | MTT | - | 6.7 | [4] |
| A549 | MTT | - | 1.6 | [4] | |
| MCF-7 | MTT | - | 1.2 | [4] |
Note: The exact structure of "Compound 5" is not specified beyond being a bromo-derivative in the cited source. Conversion from µg/mL to µM requires the molecular weight of the specific compound.
Experimental Protocols
The assessment of cytotoxicity is fundamental to anticancer drug discovery. The following are detailed methodologies for key experiments frequently cited in the evaluation of benzimidazole derivatives.
MTT Assay for Cell Viability
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil). Incubate the plate for 48 to 72 hours.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[5]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value using suitable software (e.g., GraphPad Prism).
Annexin V/PI Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the test compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with the test compound for the desired time period.
-
Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Visualizing Cellular Impact and Experimental Design
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Proposed signaling pathways modulated by benzimidazole derivatives leading to apoptosis and cell cycle arrest.
Concluding Remarks
The preliminary data strongly suggest that this compound and its related bromo-substituted analogues possess significant cytotoxic activity against a range of cancer cell lines. The induction of apoptosis and cell cycle arrest appear to be key mechanisms contributing to their anticancer effects.[1][2] Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. The detailed protocols and conceptual frameworks provided herein serve as a robust foundation for future investigations into the therapeutic potential of this promising class of compounds.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Enduring Therapeutic Promise of 2-Substituted Benzimidazoles: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, continues to be a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a privileged structure in drug discovery. Among its various derivatives, those substituted at the 2-position have garnered significant attention, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and mechanisms of action of 2-substituted benzimidazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Synthetic Methodologies: Crafting the Benzimidazole Core
The synthesis of 2-substituted benzimidazoles most commonly involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation. These methods offer versatility and are amenable to the introduction of a wide range of substituents at the 2-position.
General Experimental Protocol: Synthesis via Aldehyde Condensation
A widely employed and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a substituted aldehyde. The following is a representative experimental protocol.
Materials:
-
o-phenylenediamine
-
Substituted aromatic or aliphatic aldehyde
-
Catalyst (e.g., ammonium chloride, boric acid, iodine, or a Lewis acid like LaCl₃)[1]
-
Solvent (e.g., ethanol, water, or solvent-free conditions)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and the desired aldehyde (1 equivalent) is prepared.
-
A catalytic amount of the chosen catalyst is added to the mixture.[1]
-
The appropriate solvent is added, or the reaction is conducted under solvent-free conditions.
-
The reaction mixture is then stirred at room temperature or heated under reflux, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.
-
The solid product is washed with a suitable solvent (e.g., water or cold ethanol) to remove impurities.
-
Further purification is achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the pure 2-substituted benzimidazole derivative.[2]
Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Below is a general workflow for the synthesis and characterization process.
Pharmacological Activities and Quantitative Data
2-Substituted benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities. The following sections summarize their key therapeutic applications, supported by quantitative data from recent literature.
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, interference with signaling pathways crucial for cancer cell proliferation and survival (such as VEGFR-2), and induction of apoptosis.[3][4]
Table 1: In Vitro Anticancer Activity of 2-Substituted Benzimidazole Derivatives (IC50 Values in µM)
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| ORT14 | p-Fluorophenyl | A549 (Lung) | 0.377 | [5] |
| ORT14 | p-Fluorophenyl | HeLa (Cervical) | 0.188 | [5] |
| ORT15 | o-Fluorophenyl (5-methylbenzimidazole) | A375 (Melanoma) | 0.177 | [5] |
| ORT17 | p-Fluorophenyl (5-methylbenzimidazole) | HeLa (Cervical) | 0.354 | [5] |
| 5g | 4-Nitrophenyl (triazole hybrid) | HeLa (Cervical) | 8.70 | [6] |
| 5g | 4-Nitrophenyl (triazole hybrid) | MCF-7 (Breast) | 9.39 | [6] |
| 6g | 4-Hydroxy-3-methoxybenzylidene (triazole hybrid) | Multiple | Very Strong | [6] |
| 4r | Substituted phenyl (oxadiazole hybrid) | A549 (Lung) | 0.3 | [7] |
| 4r | Substituted phenyl (oxadiazole hybrid) | MCF-7 (Breast) | 0.5 | [7] |
| 4s | Substituted phenyl (oxadiazole hybrid) | A549 (Lung) | 0.502 | [7] |
| 3t | Terphenyl | Multiple | <0.1 - 9.72 (GI50) | [3] |
| 3ad | Terphenyl | Multiple | <0.1 - 9.72 (GI50) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzimidazole derivatives (typically in serial dilutions) and incubated for 48-72 hours.[8]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[8]
-
Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[8]
A key anticancer mechanism for many 2-substituted benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
References
- 1. ovid.com [ovid.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Unraveling the Core Mechanism of Action: A Technical Guide to 2-(4-Bromobenzyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies on the specific mechanism of action for 2-(4-Bromobenzyl)-1H-benzimidazole are not extensively available in current scientific literature. This guide provides a detailed analysis of its putative mechanisms of action based on robust evidence from structurally related 2-benzyl and halogenated benzimidazole derivatives. The proposed pathways and activities require direct experimental validation.
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to diverse therapeutic effects including anticancer, antifungal, antiviral, and anti-inflammatory activities.[2][3] The molecule this compound combines the core benzimidazole ring with a benzyl group at the 2-position and a bromine atom on the phenyl ring. These structural features are frequently associated with enhanced biological potency. This technical guide consolidates the known mechanisms of action for analogous compounds to build a comprehensive, inferred profile for this compound, focusing primarily on its strong potential as an anticancer and antifungal agent.
Putative Mechanisms of Action
Based on extensive structure-activity relationship (SAR) studies of the benzimidazole class, the primary mechanisms of action for this compound are likely centered on the disruption of cellular proliferation and integrity.
Anticancer Activity
The most probable and well-documented therapeutic action for this class of compounds is anticancer activity, which can be exerted through several distinct mechanisms.
A principal mechanism for many 2-substituted benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5] These agents often bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[6] This disruption is critical as microtubules are essential for the formation of the mitotic spindle during cell division.
The inhibition of tubulin polymerization leads to:
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][7] This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.
The 2-benzyl substituent is a common feature in benzimidazole-based tubulin inhibitors, and halogenation, such as with a bromo- group, can enhance binding affinity and cellular uptake.[2]
Caption: Putative pathway of apoptosis induction via tubulin polymerization inhibition.
Benzimidazole derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Benzimidazoles can act as ATP-competitive inhibitors, blocking the kinase domain and preventing downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[8][9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, thereby starving the tumor and preventing metastasis.[9]
Caption: Mechanism of receptor tyrosine kinase inhibition by competitive ATP binding.
Antifungal Activity
The benzimidazole scaffold is the basis for several clinical antifungal agents. Their primary mechanism involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane that is absent in mammals.
Benzimidazoles act as potent inhibitors of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[10] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which increases the permeability and fragility of the fungal cell membrane, ultimately leading to cell lysis.
Caption: Proposed antifungal mechanism via inhibition of ergosterol biosynthesis.
Quantitative Data on Structurally Related Benzimidazole Derivatives
The following tables summarize the biological activity of various 2-benzyl and/or brominated benzimidazole derivatives against different cell lines and fungal strains, providing a benchmark for the expected potency of this compound.
Table 1: Anticancer Activity (IC₅₀ Values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Bromo-Benzimidazole | Compound 5 (bromo-derivative) | MCF-7 (Breast) | 17.8 | [7] |
| Compound 5 (bromo-derivative) | DU-145 (Prostate) | 10.2 | [7] | |
| 2-Aryl Benzimidazole | Compound IV | HepG-2 (Liver) | Not specified (88% EGFR inhib.) | [9] |
| Benzimidazole Hybrid | Compound 5a (Benzimidazole-triazole) | HepG-2 (Liver) | 3.87 - 8.34 | [9] |
| Compound 5l (Imidazopyridine-benzimidazole) | 60 cell line panel (avg) | 0.43 - 7.73 | [2] | |
| Terphenyl Benzimidazole | Compound 3t | Various | <0.1 - 9.72 | [5] |
| Benzimidazole Carboxamide | Compound 7n | SK-Mel-28 (Melanoma) | 2.55 |[4] |
Table 2: Antifungal & Antibacterial Activity (MIC Values in µg/mL)
| Compound Class | Derivative | Fungal/Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Bromo-Benzimidazole | 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | S. aureus | <4 | [11] |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli | <4 | [11] | |
| 2-Benzyl Benzimidazole | 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole | S. aureus | 15.63 | [11] |
| Nitro-Benzimidazole | Compound 5 | C. albicans | 12.5 | [3] |
| | Compound 5 | C. glabrata | 6.25 |[3] |
Experimental Protocols
To experimentally validate the putative mechanisms of action for this compound, the following standard protocols are recommended.
Caption: General experimental workflow for screening and mechanism of action studies.
In Vitro Cytotoxicity: MTT Assay
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).
-
Objective: To measure the cytotoxic effect on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[13]
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).[14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Tubulin Polymerization Assay
This cell-free assay directly measures the compound's effect on tubulin assembly.
-
Objective: To determine if the compound inhibits the polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity (light scattering) of the solution, which can be measured spectrophotometrically at 340 nm over time.[6][15]
-
Methodology:
-
Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP.[6]
-
Reaction Setup: In a pre-chilled 96-well plate, add tubulin solution, GTP, and various concentrations of the test compound. Include positive (e.g., nocodazole) and negative (vehicle) controls.
-
Initiation and Measurement: Initiate polymerization by placing the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[15]
-
Analysis: Compare the polymerization curves (rate and extent) of treated samples to controls. An inhibitory effect is seen as a reduction in the rate and/or maximal level of polymerization.
-
Cell Cycle Analysis via Flow Cytometry
This assay determines the phase of the cell cycle in which cells are arrested.
-
Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases after treatment.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for differentiation of cell cycle phases.[16]
-
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[16]
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Data Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would support a mechanism of tubulin polymerization inhibition.[17]
-
Apoptosis Assay (Annexin V/PI Staining) via Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).[18][19]
-
Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24, 48 hours).
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[20]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells immediately by flow cytometry, detecting FITC and PI fluorescence.
-
Analysis: Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
-
In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This cell-free assay measures the direct inhibitory effect of a compound on a specific kinase.
-
Objective: To determine the IC₅₀ of the compound against a purified kinase.
-
Principle: A luminescence-based assay (e.g., ADP-Glo™) quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate peptide by the kinase. The luminescent signal is inversely proportional to the kinase inhibition.[21]
-
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, add the kinase buffer, a specific peptide substrate for the target kinase (e.g., EGFR), ATP, and serial dilutions of the test compound.
-
Kinase Reaction: Initiate the reaction by adding the purified recombinant EGFR enzyme. Incubate at 30°C for 60 minutes.[8]
-
ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a kinase detection reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Conclusion
While direct evidence is pending, the structural characteristics of This compound strongly suggest a multifaceted mechanism of action, primarily as a potent anticancer and antifungal agent. Its most probable mode of anticancer activity is through the inhibition of tubulin polymerization , leading to G2/M cell cycle arrest and the induction of apoptosis. Additionally, inhibition of key oncogenic kinases like EGFR and VEGFR2 represents another highly plausible mechanism. As an antifungal, it is likely to function by disrupting the integrity of the fungal cell membrane via the inhibition of lanosterol 14α-demethylase . The quantitative data from analogous compounds indicate that it may exhibit potent activity in the low micromolar to sub-micromolar range. The experimental protocols detailed in this guide provide a clear roadmap for the definitive validation of these putative mechanisms, paving the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
Methodological & Application
Protocols for the Synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole
Application Note: This document provides detailed protocols for the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole, a key intermediate in the development of various pharmaceutical compounds. The methodologies outlined are intended for researchers and scientists in the field of medicinal chemistry and drug development. The protocols are based on established condensation reactions of o-phenylenediamine and a suitable phenylacetic acid derivative.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of this compound is a crucial step in the preparation of more complex molecules with potential therapeutic applications. The primary synthetic route involves the condensation of o-phenylenediamine with 4-bromophenylacetic acid, typically under acidic conditions and with the application of heat. Variations of this method, including microwave-assisted synthesis, have been developed to improve reaction efficiency and yield.
Synthesis of this compound
The synthesis of the target compound can be achieved through two primary methods: conventional heating and microwave-assisted synthesis. Both methods rely on the condensation reaction between o-phenylenediamine and 4-bromophenylacetic acid.
Method 1: Conventional Heating Protocol
This protocol describes the synthesis of this compound using traditional reflux heating.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 4-bromophenylacetic acid (1 equivalent).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as 4N hydrochloric acid or a mixture of ethanol and a catalytic amount of an acid like ammonium chloride.[1]
-
Reaction: Heat the mixture to reflux for a period of 2-4 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Neutralization and Filtration: Neutralize the solution with a base, such as sodium hydroxide, to a pH of approximately 7. Filter the resulting solid precipitate.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified this compound.
Method 2: Microwave-Assisted Synthesis Protocol
This method utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.[2]
Experimental Protocol:
-
Reactant and Solvent Mixture: In a microwave-safe reaction vessel, combine o-phenylenediamine (1 equivalent), 4-bromophenylacetic acid (1 equivalent), and a suitable solvent like methanol.[2]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature and power for a short duration, typically in the range of minutes. The optimal time and power should be determined empirically.
-
Work-up and Purification: Following the reaction, cool the vessel and process the mixture as described in the conventional heating protocol (steps 4-6) to isolate and purify the final product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and related derivatives.
| Compound | Synthesis Method | Solvent | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| This compound | Conventional Heating | 4N HCl | - | 3 h | 80-90 | - | [1] |
| 5,6-Dichloro-2-(4-bromobenzyl)-1H-benzimidazole | Microwave Irradiation | Methanol | - | - | 95 | 234–235 | [2] |
| 2-(Aryl)-1H-benzimidazoles (General) | Conventional Heating | Ethanol | Ammonium Chloride | 2-4 h | 75-94 | - | [3] |
| 2-(phenoxymethyl)-1H-benzimidazole | Conventional Heating | 4N HCl | - | 3 h | 80 | 160–164 | [1] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Hypothetical)
While a specific signaling pathway is not directly involved in the chemical synthesis, the following diagram illustrates a hypothetical pathway where a derivative of this compound might act as an inhibitor.
Caption: Hypothetical inhibition of a kinase pathway by a benzimidazole derivative.
References
analytical techniques for characterization of 2-(4-Bromobenzyl)-1H-benzimidazole
An in-depth analysis of 2-(4-Bromobenzyl)-1H-benzimidazole is crucial for its application in research and drug development. This document provides detailed application notes and experimental protocols for the characterization of this compound using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework. The expected spectra would show characteristic signals for the benzimidazole ring protons, the benzyl group protons, and the bromine-substituted phenyl ring. Data from similar structures, such as 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole, can provide a reference for signal interpretation.[1]
Quantitative Data Summary
Note: The following data is based on analogous compounds and predicted values. Actual experimental values may vary slightly.
| Technique | Parameter | Expected Chemical Shift (δ) / Value | Reference Compound Data |
| ¹H NMR | Benzimidazole H (4 positions) | 7.20 - 7.70 ppm (multiplets) | 7.14-7.58 ppm (m, 4H) for N-methyl analog[1] |
| ¹H NMR | Bromophenyl H (4 positions) | 7.10 - 7.55 ppm (multiplets, AA'BB' system) | 7.25 ppm (d), 7.46 ppm (d) for N-methyl analog[1] |
| ¹H NMR | Methylene (-CH₂-) H | ~4.30 ppm (singlet) | 4.28 ppm (s, 2H) for N-methyl analog[1] |
| ¹H NMR | Imidazole N-H | >12.0 ppm (broad singlet) | 12.83 ppm (s, 1H) for 2-(4-Methylphenyl)-1H-benzimidazole[2] |
| ¹³C NMR | Benzimidazole C (aromatic) | 110 - 145 ppm | 109.9, 118.5, 121.4, 121.7, 135.8, 142.1 ppm for N-methyl analog[1] |
| ¹³C NMR | Bromophenyl C (aromatic) | 120 - 138 ppm | 119.7, 131.0 (2C), 131.4 (2C), 136.3 ppm for N-methyl analog[1] |
| ¹³C NMR | Methylene (-CH₂-) C | ~33 ppm | 32.3 ppm for N-methyl analog[1] |
| ¹³C NMR | Imidazole C2 | ~153 ppm | 153.1 ppm for N-methyl analog[1] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or TMS.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+ and M+2 peak pattern, which is a key signature for this compound. Electron Impact (EI) ionization can be used to study fragmentation patterns, which helps in structural confirmation.
Quantitative Data Summary
| Technique | Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₁BrN₂ | - |
| Molecular Weight | Monoisotopic Mass | 286.0109 g/mol |
| HRMS (ESI-TOF) | [M+H]⁺ | Calculated: 287.0182; Found: Should be within 5 ppm |
| Isotopic Pattern | [M+H]⁺ : [M+2+H]⁺ | ~1:1 ratio |
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 100-500).
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the monoisotopic peak for the [M+H]⁺ ion.
-
Observe the isotopic pattern and confirm the presence of one bromine atom by the ~1:1 intensity ratio of the [M+H]⁺ and [M+2+H]⁺ peaks.
-
Compare the measured accurate mass with the theoretical mass calculated for C₁₄H₁₂BrN₂⁺. The mass error should be less than 5 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for N-H stretching of the imidazole ring, C-H stretching of the aromatic and methylene groups, C=N and C=C stretching of the aromatic rings, and C-Br stretching.
Quantitative Data Summary
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference Data for Benzimidazoles |
| Imidazole N-H | Stretching | 3200 - 3450 (broad) | 3442 cm⁻¹ (NH)[2] |
| Aromatic C-H | Stretching | 3000 - 3100 | 3059 cm⁻¹[1] |
| Methylene C-H | Stretching | 2850 - 2960 | 2872 cm⁻¹[1] |
| Imidazole C=N | Stretching | 1610 - 1630 | 1623 cm⁻¹ (C=N)[2] |
| Aromatic C=C | Stretching | 1450 - 1600 | 1491 cm⁻¹[1] |
| C-Br | Stretching | 500 - 600 | - |
Experimental Protocol: FTIR (KBr Pellet) Analysis
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the dry sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the sample pellet in the holder and record the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the characteristic absorption peaks.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a primary technique for determining the purity of this compound and for quantifying it in mixtures. A reversed-phase HPLC method using a C18 column is typically suitable. The method can be used to separate the target compound from starting materials, by-products, and degradation products.
Quantitative Data Summary
| Parameter | Typical Condition / Value |
| Column | C8 or C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water/Buffer (e.g., phosphate buffer pH 4.5)[3] |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 288 nm[3] |
| Retention Time (Rt) | Dependent on exact conditions, but should be consistent |
| Purity | >98% (typical for purified compounds) |
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and 0.05% orthophosphoric acid in water (pH adjusted to 4.5).[3][4] Filter through a 0.45 µm filter and degas.
-
Standard/Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent like methanol.
-
Prepare the sample for analysis at a similar concentration.
-
-
Instrumentation: Use an HPLC system equipped with a UV-Vis detector, a C18 column, an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detector Wavelength: 254 nm.
-
Run Time: Sufficient to allow for the elution of all components (e.g., 15-20 minutes).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Determine the retention time (Rt) of the main peak.
-
Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100.
-
X-ray Crystallography
Quantitative Data Summary (for analog 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole) [5]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.7537 (9) |
| b (Å) | 10.5758 (10) |
| c (Å) | 17.8255 (17) |
| α (°) | 83.435 (2) |
| β (°) | 81.702 (2) |
| γ (°) | 75.621 (2) |
| Volume (ų) | 1756.6 (3) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, angles, torsion angles, and intermolecular interactions.
Visualizations
References
- 1. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of 2-(4-Bromobenzyl)-1H-benzimidazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biological targets within microorganisms.[2][3] The antimicrobial efficacy of benzimidazole derivatives is often enhanced by the introduction of specific substituents on the benzimidazole core and its appended rings. Notably, halogen substitutions, such as bromine, have been shown to positively influence the antimicrobial potential of these compounds.[1]
This document provides an overview of the antimicrobial activity of bromo-substituted benzimidazole derivatives against various bacterial and fungal strains, in the absence of specific data for 2-(4-Bromobenzyl)-1H-benzimidazole. It also outlines detailed protocols for assessing the antimicrobial efficacy of such compounds and visualizes the experimental workflows.
Antimicrobial Activity of Bromo-Substituted Benzimidazole Derivatives
Below is a summary of the Minimum Inhibitory Concentration (MIC) values reported for various bromo-substituted benzimidazole derivatives against different microbial strains. This data is presented to illustrate the potential antimicrobial profile of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Bromo-Substituted Benzimidazole Derivatives against Selected Microbial Strains
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 5-(bromo)-styryl-benzimidazole-2 | Staphylococcus aureus | 1 - 4 | [1] |
| 5-(bromo)-styryl-benzimidazole-2 | Enterococcus faecalis | 1 - 4 | [1] |
| 5-(bromo)-styryl-benzimidazole-2 | Escherichia coli | 1 - 4 | [1] |
| 5-(bromo)-styryl-benzimidazole-2 | Klebsiella pneumoniae | 1 - 4 | [1] |
| Tetrabromo-benzimidazole derivatives | Staphylococcus sp. | 600 - 5000 | [1] |
Note: The data presented above is for illustrative purposes and pertains to bromo-substituted benzimidazole derivatives other than this compound.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of novel compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[4]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]
-
Alternatively, the absorbance can be read using a plate reader.
-
Agar Well Diffusion Method for Zone of Inhibition
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer
-
Positive control (standard antibiotic)
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
-
Inoculation:
-
Prepare a standardized microbial inoculum as described in the MIC protocol.
-
Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Compound Addition:
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution to each well. Also, add the positive control to a separate well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for fungi.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone of no growth around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Hypothetical Mechanism of Action for Benzimidazole Derivatives
Caption: Hypothetical inhibition of microtubule polymerization.
Conclusion
While direct experimental data on the antimicrobial activity of this compound is currently limited, the broader class of bromo-substituted benzimidazoles shows promise as effective antimicrobial agents. The provided protocols offer a standardized approach for researchers to evaluate the efficacy of this and other novel benzimidazole derivatives against a range of pathogenic microorganisms. Further investigation into the specific activity and mechanism of action of this compound is warranted to explore its potential as a therapeutic agent.
References
- 1. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
Application Notes and Protocols: Anticancer Activity of 2-(4-Bromobenzyl)-1H-benzimidazole on Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific studies on the anticancer activity of 2-(4-Bromobenzyl)-1H-benzimidazole. The following application notes and protocols are based on the broader class of benzimidazole derivatives and are intended to serve as a general guide for researchers interested in evaluating the potential anticancer properties of this specific compound. The experimental data, protocols, and pathways described are representative of those used for other structurally related benzimidazole compounds.
Introduction
Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. This document provides a general framework for investigating the potential anticancer activity of the novel compound this compound.
Data Presentation: Representative Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the kind of quantitative data that would be generated from the described experimental protocols. The values presented here are hypothetical and serve as a template for presenting experimental findings for this compound.
| Cancer Cell Line | Assay | Parameter | Result |
| MCF-7 (Breast) | MTT Assay | IC₅₀ (µM) after 48h | Data to be determined |
| HeLa (Cervical) | MTT Assay | IC₅₀ (µM) after 48h | Data to be determined |
| A549 (Lung) | MTT Assay | IC₅₀ (µM) after 48h | Data to be determined |
| HCT116 (Colon) | MTT Assay | IC₅₀ (µM) after 48h | Data to be determined |
| MCF-7 (Breast) | Flow Cytometry | % Apoptotic Cells at IC₅₀ | Data to be determined |
| HeLa (Cervical) | Flow Cytometry | % Apoptotic Cells at IC₅₀ | Data to be determined |
| A549 (Lung) | Flow Cytometry | % Cell Cycle Arrest at G2/M | Data to be determined |
| HCT116 (Colon) | Flow Cytometry | % Cell Cycle Arrest at G2/M | Data to be determined |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) can be used.
-
Culture Medium: The choice of culture medium is cell line-dependent. For example, Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can elucidate the signaling pathways affected by the compound.
-
Procedure:
-
Treat cells with this compound, and then lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p53, Cyclin B1, CDK1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Methodologies and Pathways
Caption: A typical workflow for evaluating the anticancer activity of a novel compound.
Caption: A potential p53-mediated mitochondrial apoptotic pathway for benzimidazoles.
Application Notes and Protocols: Enhancing the Activity of 2-(4-Bromobenzyl)-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of derivatives of 2-(4-Bromobenzyl)-1H-benzimidazole with enhanced biological activity. This document outlines detailed protocols for synthesis, biological evaluation, and presents key data for structure-activity relationship (SAR) studies.
Introduction
Benzimidazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide range of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties. The this compound scaffold serves as a promising starting point for the development of novel therapeutic agents. Strategic modification of this core structure can lead to derivatives with significantly enhanced potency and selectivity.
Data Presentation: Biological Activity of Benzimidazole Derivatives
The following tables summarize the biological activities of various benzimidazole derivatives, providing a basis for understanding structure-activity relationships and guiding the design of new compounds.
Table 1: Antifungal Activity of Benzimidazole-1,2,4-triazole Derivatives against Candida Species
| Compound ID | R | X | Y | Z | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| 6b | H | F | H | H | >125 | 0.97 | 31.25 | 62.5 |
| 6i | F | F | H | H | 62.5 | 0.97 | 15.62 | 31.25 |
| 6j | H | F | F | H | 62.5 | 0.97 | 31.25 | 62.5 |
| Voriconazole | - | - | - | - | 0.97 | 0.97 | 0.97 | 0.97 |
| Fluconazole | - | - | - | - | 3.9 | 3.9 | 3.9 | 3.9 |
Data extracted from a study on benzimidazole-1,2,4-triazole derivatives as potential antifungal agents.[1] The study suggests that fluoro substitutions on the phenyl ring and the benzimidazole C-5 position can significantly increase antifungal activity, particularly against C. glabrata.[1]
Table 2: Cytotoxicity of Imidazole and Benzimidazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | EC50 (µM) | Selectivity vs. Fibroblasts |
| 14 | PPC-1 (Prostate) | MTT | 72 | 3.1 | 14.5-fold |
| 22 | PPC-1 (Prostate) | MTT | 72 | 4.7 | 1.7-fold |
| 14 | U-87 (Glioblastoma) | MTT | 72 | 47.2 | - |
This table summarizes the in vitro anticancer activity of various benzimidazole and imidazole derivatives from cell-based assays.[2]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general method for the condensation of an o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core.
Materials:
-
o-phenylenediamine
-
4-bromobenzaldehyde (or a derivative thereof)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Catalyst (e.g., iodine, sodium metabisulfite)
-
Reaction flask
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) and the desired aromatic aldehyde (1-1.2 equivalents) in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of iodine or sodium metabisulfite to the reaction mixture.
-
Stir the mixture at a temperature ranging from room temperature to 80-90 °C. The optimal temperature will depend on the specific reactants and solvent used.
-
Monitor the progress of the reaction using TLC. A common eluent system is a mixture of ethyl acetate and n-hexane.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/n-hexane) to yield the desired 2-substituted benzimidazole derivative.[3]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., PPC-1, U-87)
-
Complete growth medium (specific to the cell line)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 values using suitable software.[2]
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against fungal strains.
Materials:
-
96-well microtiter plates
-
Fungal strains (e.g., Candida species)
-
RPMI-1640 medium
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Perform the broth microdilution test according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare a stock solution of the fungal inoculum in RPMI-1640 medium.
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate with RPMI-1640 medium.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizations
The following diagrams illustrate a general workflow for the development of benzimidazole derivatives and a potential signaling pathway that could be targeted.
Caption: A generalized workflow for the development of novel benzimidazole derivatives.
Caption: A proposed mechanism of antifungal action for certain benzimidazole derivatives.
References
- 1. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 2-(4-Bromobenzyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobenzyl)-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3] The structural motif of this compound suggests its potential as a bioactive agent worthy of investigation.
These application notes provide a comprehensive overview of standard in vitro protocols to assess the biological activity of this compound, with a primary focus on its potential as an anticancer agent. The protocols detailed below cover the evaluation of cytotoxicity and the induction of apoptosis.
Data Presentation
Quantitative data from in vitro assays are crucial for determining the potency and efficacy of a test compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. Below are template tables for presenting such quantitative data.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Example Data: 25.3 ± 3.2] | [Example Data: 0.9 ± 0.1] |
| NCI-H460 | Lung Carcinoma | [Example Data: 32.1 ± 4.5] | [Example Data: 1.5 ± 0.3] |
| SF-268 | Glioma | [Example Data: 28.7 ± 2.9] | [Example Data: 1.1 ± 0.2] |
| PC-3 | Prostate Carcinoma | [Example Data: 41.5 ± 5.1] | [Example Data: 2.8 ± 0.5] |
| HL-60 | Promyelocytic Leukemia | [Example Data: 15.2 ± 2.5] | [Example Data: 0.6 ± 0.09] |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (DMSO) | - | [Example Data: 3.2 ± 0.5] | [Example Data: 2.1 ± 0.3] | [Example Data: 94.7 ± 0.8] |
| This compound | IC50 | [Example Data: 25.8 ± 2.1] | [Example Data: 15.4 ± 1.8] | [Example Data: 58.8 ± 3.5] |
| Staurosporine (Positive Control) | 1 | [Example Data: 45.3 ± 3.9] | [Example Data: 20.1 ± 2.4] | [Example Data: 34.6 ± 4.1] |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.[4][5]
Protocol 1: Cell Culture and Maintenance
-
Cell Lines : A panel of human cancer cell lines should be utilized, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), which are commonly used for initial screening.[4]
-
Culture Medium : Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]
-
Incubation : Maintain cell cultures in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]
-
Subculture : To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[4]
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Drug Treatment : Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
IC50 Calculation : The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[4]
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Assay
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. The Annexin V-FITC/PI assay is used to detect apoptosis by flow cytometry.[4][10] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium iodide is a fluorescent intercalating agent that stains the DNA of necrotic cells with a compromised membrane.[10]
-
Cell Treatment : Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with cold PBS and centrifuge.[10][11]
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[10]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry : Analyze the cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[4][10]
Visualizations
Diagrams of experimental workflows and potential signaling pathways provide clear visual representations of the processes involved.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Studies of 2-(4-Bromobenzyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the therapeutic potential of 2-(4-Bromobenzyl)-1H-benzimidazole. Given the broad spectrum of biological activities associated with the benzimidazole scaffold, this document outlines protocols for assessing anticancer and anti-inflammatory efficacy.[1][2][3][4] The provided methodologies are based on established preclinical models and can be adapted for specific research questions.
Overview of Potential Therapeutic Applications
Benzimidazole derivatives are a well-established class of compounds with diverse pharmacological activities.[1][3] While specific in vivo data for this compound is not extensively documented, the core benzimidazole structure is found in numerous FDA-approved drugs.[5] Based on the activities of related compounds, potential therapeutic applications for investigation include:
-
Anticancer: Many benzimidazole derivatives exhibit potent antitumor activity by interfering with microtubule polymerization, a mechanism shared by established chemotherapeutic agents.[5][6] They can also impact key signaling pathways involved in cancer cell proliferation and survival.[7]
-
Anti-inflammatory: Benzimidazole compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.[2][4]
-
Antimicrobial and Anthelmintic: The benzimidazole scaffold is a cornerstone of many anthelmintic drugs and has also shown promise as an antibacterial and antifungal agent.[5][8][9][10]
-
Neuroprotective: Some benzimidazole derivatives have been investigated for their neuroprotective effects in models of neurodegeneration.[11]
Proposed In Vivo Models and Experimental Protocols
The following protocols describe standardized and widely accepted animal models for evaluating the anticancer and anti-inflammatory potential of therapeutic compounds.[12][13]
This protocol details the use of a human tumor xenograft model in immunodeficient mice to assess the direct antitumor activity of this compound.[7][12]
Experimental Workflow Diagram
References
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acu.edu.in [acu.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
Application of 2-(4-Bromobenzyl)-1H-benzimidazole in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] The 2-substituted benzimidazoles, in particular, have been the subject of extensive research, leading to the development of drugs with antimicrobial, anticancer, antiviral, and anthelmintic properties.[3][4][5] The compound 2-(4-Bromobenzyl)-1H-benzimidazole, featuring a brominated benzyl group at the 2-position, is a subject of interest for its potential therapeutic applications. The presence of the bromine atom can enhance lipophilicity and may lead to improved biological activity.[6]
While specific and detailed research on the biological activities of this compound is limited in the currently available public literature, this document provides a comprehensive overview of the potential applications of this compound based on the activities of structurally related benzimidazole derivatives. The information herein is intended to serve as a guide for researchers to explore the therapeutic potential of this compound.
Synthesis
The synthesis of 2-substituted benzimidazoles, including derivatives similar to this compound, is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[7]
A general synthetic route is depicted below:
References
- 1. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the Phillips-Ladenburg condensation reaction. This involves the reaction of o-phenylenediamine with 4-bromophenylacetic acid, typically in the presence of an acid catalyst and heat.
Q2: What are the most common side products I might encounter?
During the synthesis of this compound, several side products can form, primarily due to incomplete reaction or side reactions of the starting materials and the product. The most prevalent are:
-
N-(2-aminophenyl)-2-(4-bromophenyl)acetamide: This is the mono-acylated intermediate that may not fully cyclize to form the benzimidazole ring.
-
N,N'-bis[2-(4-bromophenyl)acetyl]-o-phenylenediamine: This di-acylated product can form if both amino groups of o-phenylenediamine react with 4-bromophenylacetic acid without subsequent cyclization.
-
1-(4-Bromobenzyl)-2-(4-bromobenzyl)-1H-benzimidazole: Over-alkylation of the benzimidazole product can occur, where the nitrogen at the 1-position is alkylated by a second molecule of a 4-bromobenzyl equivalent.
Q3: What analytical techniques are recommended for identifying these side products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and detecting the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the product and the percentage of each impurity.
-
Mass Spectrometry (MS): To determine the molecular weight of the main product and impurities, confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to definitively identify the desired product and characterize the structure of the side products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product with significant amounts of starting material remaining. | 1. Insufficient reaction time or temperature: The condensation reaction may not have gone to completion. 2. Ineffective catalyst: The acid catalyst may be weak or used in an insufficient amount. | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC until the starting materials are consumed. For the Phillips-Ladenburg reaction, temperatures above 180°C in a sealed vessel may be necessary for aromatic acids.[1] 2. Use a stronger acid catalyst or increase catalyst loading: Polyphosphoric acid (PPA) is often effective for driving the cyclization. Hydrochloric acid (4N HCl) is also commonly used. |
| Presence of a significant amount of N-(2-aminophenyl)-2-(4-bromophenyl)acetamide (mono-acylated intermediate). | Incomplete cyclization: The dehydration and ring-closing step is slow or incomplete. | Increase reaction temperature and/or use a dehydrating agent: Driving off the water formed during the reaction can shift the equilibrium towards the cyclized product. Using a stronger acid catalyst like PPA can also facilitate this step. |
| Formation of N,N'-bis[2-(4-bromophenyl)acetyl]-o-phenylenediamine (di-acylated side product). | Reaction conditions favoring di-acylation over cyclization: This can occur if the acylation of the second amino group is faster than the intramolecular cyclization. | Control the stoichiometry: Use a slight excess of o-phenylenediamine to favor the formation of the mono-acylated intermediate. Modify the reaction conditions: Lowering the reaction temperature initially during the acylation step before heating to promote cyclization may help. |
| Detection of an over-alkylated product, 1-(4-Bromobenzyl)-2-(4-bromobenzyl)-1H-benzimidazole. | Harsh reaction conditions or presence of an in-situ generated alkylating agent: The desired product itself can be nucleophilic and react further. | Optimize reaction conditions: Avoid excessively high temperatures or prolonged reaction times once the desired product has formed. Purification: This side product can often be separated from the desired product by column chromatography. |
Quantitative Data Summary
While specific quantitative data for every possible side product in this exact synthesis is not extensively published, the following table provides a general overview of potential impurity levels based on related benzimidazole syntheses. The actual percentages will vary significantly with reaction conditions.
| Compound | Typical Purity of Crude Product (%) | Potential Percentage of Common Side Products (%) |
| This compound | 75 - 90 | |
| N-(2-aminophenyl)-2-(4-bromophenyl)acetamide | 5 - 15 | |
| N,N'-bis[2-(4-bromophenyl)acetyl]-o-phenylenediamine | 2 - 10 | |
| Over-alkylated products | 1 - 5 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phillips-Ladenburg Condensation
Materials:
-
o-Phenylenediamine
-
4-Bromophenylacetic acid
-
Polyphosphoric acid (PPA) or 4N Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and 4-bromophenylacetic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent (a common ratio is 1:10 w/w of reactants to PPA). Alternatively, reflux the mixture in 4N HCl.
-
Heat the mixture with stirring. If using PPA, a temperature of 150-180°C is typically required for several hours. If using HCl, refluxing for 2-4 hours is common.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using PPA, pour the mixture onto crushed ice with vigorous stirring. If using HCl, cool the mixture in an ice bath.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for identifying and mitigating common side products in the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole, a key intermediate in various pharmaceutical applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used condensation reaction between o-phenylenediamine and 4-bromophenylacetic acid.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The acidic catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid) may be old or hydrated. 2. Insufficient Reaction Temperature: The condensation reaction often requires high temperatures to drive the cyclization and dehydration. 3. Poor Quality Starting Materials: o-phenylenediamine can oxidize over time (indicated by a darkening in color). 4-bromophenylacetic acid may contain impurities. | 1. Catalyst Quality: Use a fresh, anhydrous catalyst. For polyphosphoric acid (PPA), ensure it is viscous and not overly runny. 2. Temperature Optimization: Gradually increase the reaction temperature. For PPA, a temperature range of 140-160°C is often effective. For other catalysts, reflux conditions in a high-boiling solvent may be necessary.[1] 3. Starting Material Purity: Use freshly purified o-phenylenediamine (e.g., by recrystallization from a suitable solvent) and high-purity 4-bromophenylacetic acid. |
| Presence of Multiple Side Products | 1. Oxidation of o-phenylenediamine: Exposure to air, especially at high temperatures, can lead to colored, polymeric byproducts. 2. Incomplete Cyclization: The intermediate amide may not fully cyclize to the benzimidazole ring. 3. Self-condensation of 4-bromophenylacetic acid: At high temperatures, the carboxylic acid can undergo self-reaction. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Extended Reaction Time/Increased Temperature: Ensure the reaction goes to completion by extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Stoichiometry Control: Use a slight excess of o-phenylenediamine to ensure the complete consumption of the carboxylic acid. |
| Difficulty in Product Isolation and Purification | 1. Product is soluble in the aqueous workup solution: The benzimidazole product may have some solubility in acidic or basic aqueous solutions used during workup. 2. Oily Product Instead of Solid: The crude product may not solidify due to the presence of impurities. 3. Co-elution of Impurities during Chromatography: Non-polar impurities may co-elute with the desired product. | 1. pH Adjustment: Carefully adjust the pH of the reaction mixture to the isoelectric point of the product to induce precipitation. Neutralizing with a base like sodium bicarbonate or ammonium hydroxide is common. 2. Trituration/Recrystallization: Attempt to solidify the oily product by triturating with a non-polar solvent (e.g., hexane, diethyl ether). Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a crucial purification step. 3. Chromatography Optimization: Use a different solvent system for column chromatography. A gradient elution might be necessary to separate closely eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with 4-bromophenylacetic acid.[1] This reaction is typically carried out in the presence of a dehydrating agent or an acid catalyst at elevated temperatures.
Q2: Which catalyst is best for this synthesis, and what is the optimal catalyst loading?
A2: Several catalysts can be effective. Polyphosphoric acid (PPA) is widely used as it serves as both a catalyst and a solvent.[1] Other options include p-toluenesulfonic acid (p-TSOH) or even ammonium chloride.[1][2] The optimal catalyst loading depends on the specific catalyst and reaction scale, but typically a catalytic amount (e.g., 10-20 mol%) is used for catalysts like p-TSOH, while PPA is used in excess.
Q3: What are the ideal solvent and temperature for this reaction?
A3: If using PPA, no additional solvent is needed, and the reaction is typically heated to 140-160°C.[1] When using other catalysts like p-TSOH, a high-boiling point solvent such as toluene or xylene under reflux conditions is suitable.[2] Some modern, greener syntheses explore solvent-free conditions or the use of water.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the consumption of the starting materials and the formation of the product. The starting materials and the benzimidazole product should have different Rf values.
Q5: What are the key safety precautions to take during this synthesis?
A5: o-Phenylenediamine is toxic and a suspected mutagen; handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Polyphosphoric acid is corrosive and hygroscopic. Avoid contact with skin and moisture. The reaction is conducted at high temperatures, so take necessary precautions to prevent burns.
Experimental Protocol: Synthesis via Phillips-Ladenburg Condensation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
4-Bromophenylacetic acid (1.05 eq)
-
Polyphosphoric acid (PPA) (10-15 times the weight of o-phenylenediamine)
-
Sodium bicarbonate solution (10% w/v)
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add o-phenylenediamine and 4-bromophenylacetic acid.
-
Carefully add polyphosphoric acid to the flask.
-
Heat the reaction mixture to 150°C with constant stirring for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to about 100°C and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
For further purification, dissolve the crude product in hot ethanol, add a small amount of activated charcoal, and heat at reflux for 15 minutes.
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Summary
The following table summarizes yields for the synthesis of various 2-substituted benzimidazoles under different catalytic conditions, which can serve as a benchmark for what to expect.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ammonium Chloride | Ethanol | 80-90 | 72-90 | [1] |
| p-TSOH | Toluene | Reflux | Not specified | [2] |
| Polyphosphoric Acid | None | 150 | ~51 (for a similar system) | [1] |
| Ammonium Chloride | Water | Not specified | Not specified | [5] |
| None (Solvent-free) | None | 140 | 55-92 | [1] |
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in benzimidazole synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. jchemrev.com [jchemrev.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Bromobenzyl)-1H-benzimidazole
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(4-Bromobenzyl)-1H-benzimidazole in their experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock into an aqueous buffer?
This is a common issue known as "solvent shift" precipitation. This compound is a hydrophobic molecule with poor aqueous solubility. While it readily dissolves in a polar aprotic solvent like DMSO, a sudden change in the solvent environment to a predominantly aqueous one upon dilution can cause the compound to crash out of solution.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the fundamental properties of the compound is crucial for troubleshooting solubility issues. Key parameters are summarized in the table below.
Q3: How does pH likely influence the solubility of this compound?
Benzimidazole derivatives are typically weak bases. The benzimidazole ring system contains a basic nitrogen atom that can be protonated under acidic conditions. Therefore, the solubility of this compound is expected to increase in acidic aqueous solutions (lower pH). For a related benzimidazole, albendazole, solubility is significantly higher at a pH of 2.
Q4: What is the maximum recommended concentration of DMSO in my final assay?
To minimize solvent-induced artifacts in your experiments, it is advisable to keep the final DMSO concentration as low as possible, typically below 1%. Many cell-based and enzymatic assays can tolerate up to 0.5% DMSO. However, the optimal concentration should be determined empirically for your specific experimental system. If solubility remains an issue, a slightly higher DMSO concentration may be necessary, but appropriate solvent controls are critical.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into buffer.
| Possible Cause | Troubleshooting Step |
| Final concentration is too high | The simplest solution may be to lower the final concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer. |
| Incorrect mixing procedure | Always add the DMSO stock to the aqueous buffer, not the other way around. Add the stock solution dropwise while vigorously vortexing or stirring the buffer. This promotes rapid mixing and can help avoid localized high concentrations that trigger immediate precipitation. |
| Suboptimal pH of the aqueous buffer | Since this compound is a weak base, its solubility is expected to increase in acidic conditions. Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0) and test the dilution. A final pH below 5 may improve solubility. |
| Low temperature | Solubility is often temperature-dependent. If you are moving the solution from a warmer preparation temperature to a cooler experimental temperature (e.g., room temperature to 4°C), the solubility may decrease. Ensure your solubility tests are performed at the final experimental temperature. |
Issue 2: Solution is initially clear but forms a precipitate over time.
| Possible Cause | Troubleshooting Step |
| Supersaturated solution | The initial clear solution may be supersaturated and thermodynamically unstable. Over time, the compound will precipitate out to reach its equilibrium solubility. Consider lowering the final concentration or incorporating solubilizing excipients. |
| Change in temperature | As mentioned above, a decrease in temperature during the course of an experiment can lead to precipitation. Maintain a constant temperature throughout your assay. |
| Interaction with buffer components | In some cases, the compound may interact with salts in the buffer, leading to the formation of a less soluble salt form. If you are using a phosphate buffer, consider switching to an alternative like citrate or HEPES. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 287.15 g/mol | --INVALID-LINK-- |
| XLogP3 | 3.9 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
Table 2: Solubility Enhancement Strategies and Expected Outcomes
| Method | Typical Concentration Range | Expected Fold Increase in Solubility | Considerations |
| Co-solvents (e.g., Ethanol, PEG 400) | 1-20% (v/v) | 2 to 100-fold | Assay compatibility and potential for solvent effects on biological activity. |
| Surfactants (e.g., Tween® 80, Cremophor® EL) | 0.1-2% (w/v) | 10 to 500-fold | Potential for cell lysis at higher concentrations; may interfere with some assays. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10% (w/v) | 10 to >1000-fold | Can alter the free concentration of the compound; may have its own biological effects. |
| pH Adjustment (Acidic) | pH 3-5 | Variable, potentially significant | Ensure the pH is compatible with your assay and does not degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound. For example, for 1 mL of a 10 mM stock solution, weigh out 2.87 mg.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: pH-Solubility Profile Determination
-
Prepare a series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Protocol 3: Solubilization using a Co-solvent
-
Determine the maximum tolerable concentration of a co-solvent (e.g., ethanol or PEG 400) in your assay.
-
Prepare your aqueous buffer containing the predetermined concentration of the co-solvent.
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent.
-
Add the co-solvent stock solution dropwise to the aqueous buffer-co-solvent mixture while vortexing.
-
Visually inspect the final solution for any signs of precipitation.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
stability issues of 2-(4-Bromobenzyl)-1H-benzimidazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(4-Bromobenzyl)-1H-benzimidazole in solution. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound in solution.
Issue 1: Unexpected precipitation of the compound from the solution.
-
Possible Cause: Poor solubility in the chosen solvent or a change in solution conditions (e.g., temperature, pH).
-
Troubleshooting Steps:
-
Verify Solubility: Consult literature for the solubility of this compound in your solvent. If data is unavailable, perform a solubility test. The benzimidazole scaffold itself is freely soluble in alcohol and soluble in aqueous solutions of acids and strong alkalis, but practically insoluble in less polar organic solvents like benzene and petroleum ether.[1]
-
Solvent Selection: Consider using a more suitable solvent. For benzimidazole-based compounds, common solvents include DMSO, DMF, and alcohols.
-
Temperature Control: Ensure the solution temperature is maintained, as solubility can be temperature-dependent.
-
pH Adjustment: If using an aqueous buffer, ensure the pH is within a range where the compound is soluble. Benzimidazoles can be more soluble in acidic or alkaline solutions.[1]
-
Issue 2: Appearance of new peaks in HPLC analysis over time.
-
Possible Cause: Degradation of the compound. Benzimidazoles can be susceptible to hydrolysis, oxidation, and photodecomposition.[2][3]
-
Troubleshooting Steps:
-
Control Storage Conditions: Store stock solutions and experimental samples protected from light and at low temperatures (-20°C or -80°C) to minimize degradation.[4][5]
-
pH Monitoring: Be aware that the stability of the imidazole ring is pH-dependent. Extreme acidic or basic conditions can catalyze degradation.[2]
-
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments. It is often recommended to prepare standard working solutions of benzimidazoles fresh monthly.[4][5]
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Instability of the compound under experimental conditions, leading to varying concentrations of the active compound.
-
Troubleshooting Steps:
-
Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its potential degradation products.
-
Forced Degradation Study: Conduct a forced degradation study to understand the compound's stability under your specific experimental conditions (e.g., temperature, pH, light exposure).
-
Use of Controls: Always include control samples (e.g., a freshly prepared standard) in your experiments to monitor for degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
-
Hydrolysis: Under strong acidic or basic conditions, the benzyl-benzimidazole bond could potentially be cleaved.
-
Oxidation: The benzimidazole ring is susceptible to oxidation, which can be accelerated by light, heat, and the presence of oxidizing agents.[2]
-
Photodegradation: Many benzimidazole derivatives exhibit photosensitivity in solution.[3]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the stability of your solutions, it is recommended to:
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Consider storing under an inert atmosphere for long-term storage.
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: A forced degradation study is the most effective way to determine the stability of the compound under your conditions. This involves subjecting the compound to various stress factors and monitoring its degradation over time using a stability-indicating analytical method like HPLC.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Purified water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for the same time points.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for the same time points.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for the same time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) for the same time points. A dark control should be run in parallel.
4. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated, stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Data Presentation
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how quantitative results can be presented.
| Stress Condition | Time (hours) | Remaining Parent Compound (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 |
| 2 | 95.2 | |
| 4 | 90.5 | |
| 8 | 82.1 | |
| 24 | 65.7 | |
| 0.1 M NaOH (RT) | 0 | 100.0 |
| 2 | 98.8 | |
| 4 | 97.5 | |
| 8 | 95.3 | |
| 24 | 90.1 | |
| 3% H₂O₂ (RT) | 0 | 100.0 |
| 2 | 88.4 | |
| 4 | 75.9 | |
| 8 | 60.2 | |
| 24 | 35.8 | |
| Thermal (60°C) | 0 | 100.0 |
| 2 | 99.5 | |
| 4 | 98.9 | |
| 8 | 97.8 | |
| 24 | 94.2 | |
| Photolytic | 0 | 100.0 |
| 2 | 92.3 | |
| 4 | 85.1 | |
| 8 | 72.9 | |
| 24 | 50.6 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Optimizing Reaction Conditions for 2-(4-Bromobenzyl)-1H-benzimidazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, enhance yield, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the condensation reaction of o-phenylenediamine with a suitable C2-synthon, such as 4-bromophenylacetic acid or 4-bromobenzaldehyde. This reaction is typically facilitated by a catalyst and heat.
Q2: What are the critical parameters influencing the yield and purity of the product?
A2: Several factors significantly impact the outcome of the synthesis:
-
Purity of Reactants: The purity of o-phenylenediamine and the 4-bromobenzyl precursor is crucial. Impurities can lead to unwanted side reactions and the formation of colored byproducts.
-
Choice of Catalyst: The selection of an appropriate catalyst is critical for driving the reaction to completion and minimizing reaction times.
-
Reaction Temperature and Time: Optimal temperature and reaction duration are essential for maximizing yield while minimizing the formation of degradation products.
-
Solvent Selection: The solvent plays a key role in reactant solubility and can influence the reaction pathway.
-
Work-up and Purification Procedure: Proper work-up to remove the catalyst and unreacted starting materials, followed by an effective purification method, is vital for obtaining a high-purity product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the common side reactions, and how can they be minimized?
A4: A common side reaction is the formation of a bis-adduct, especially if the final ring-closure step is slow.[1] Modifying reaction conditions, such as the choice of solvent and catalyst, can help to minimize this.[1] Additionally, oxidation of o-phenylenediamine can occur, leading to colored impurities.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and reaction time for your specific starting materials. Consulting literature for similar benzimidazole syntheses can provide a good starting point. |
| Inactive or Inappropriate Catalyst | Ensure the catalyst is fresh and has been stored correctly. If using a catalyst, consider its compatibility with the reactants. For instance, some Lewis acid catalysts may not be effective for electron-deficient aldehydes.[1] A catalyst loading study can help determine the optimal concentration.[1] |
| Poor Quality of Starting Materials | Use purified starting materials. Impurities in o-phenylenediamine or the aldehyde can hinder the reaction.[1] |
| Product Degradation | Some benzimidazole derivatives can be sensitive to prolonged heating or harsh acidic/basic conditions.[2] Optimize the reaction time and employ a mild work-up procedure. |
Problem 2: Formation of Multiple Products (Observed on TLC)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC until the starting material is no longer visible. |
| Formation of Side Products | As mentioned, bis-adduct formation is a common side reaction.[1] Using a 1:1 molar ratio of reactants and slow, dropwise addition of the aldehyde or carboxylic acid can minimize this.[2] |
| Decomposition of Product | Avoid excessive heating and prolonged reaction times, which can lead to the degradation of the desired product. |
Problem 3: Dark-Colored Reaction Mixture or Product
| Possible Cause | Suggested Solution |
| Oxidation of o-phenylenediamine | o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities.[2] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[1] |
| Overheating | Maintain the reaction at the optimal temperature to prevent thermal decomposition of reactants or products, which can cause discoloration. |
Experimental Protocols
Protocol 1: Synthesis from o-Phenylenediamine and 4-Bromobenzaldehyde
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and 4-bromobenzaldehyde (1 mmol) in a suitable solvent such as ethanol or chloroform (5 mL).
-
Catalyst Addition: Add a catalytic amount of an appropriate catalyst, for example, ammonium chloride (NH₄Cl) (4 mmol).
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure. Extract the residue with ethyl acetate (20 mL). Wash the organic layer with water (10 mL). Separate the layers and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in petroleum ether) to afford the pure this compound.
Protocol 2: Microwave-Assisted Synthesis of a Dichloro-Analog
A high-yield synthesis of 5,6-dichloro-2-(4-bromobenzyl)-1H-benzimidazole has been reported using microwave irradiation, achieving a 95% yield. This suggests that microwave-assisted synthesis could be a highly efficient method for the target compound as well.
Quantitative Data Summary
While specific comparative data for the synthesis of this compound is limited in the readily available literature, the following table provides yields for structurally similar compounds, which can serve as a benchmark.
| Compound | Starting Materials | Catalyst/Conditions | Yield (%) |
| 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole | N-methyl-o-phenylenediamine, 4-bromobenzyl precursor | Not specified | 91%[3] |
| 5,6-Dichloro-2-(4-bromobenzyl)-1H-benzimidazole | 4,5-Dichloro-o-phenylenediamine, 4-bromophenylacetonitrile | Microwave irradiation | 95% |
| (2-(4-Bromobenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | N-(2-aminophenyl)benzamide, 4-bromobenzyl precursor | CuI, Et₃N, CHCl₃, 80 °C | 80%[3] |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | o-Phenylenediamine, 4-chlorobenzaldehyde | Boric acid, water, rt | 90% |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
This technical support guide is intended to provide a solid foundation for optimizing the synthesis of this compound. Researchers are encouraged to adapt and refine these protocols based on their specific experimental setups and observations.
References
troubleshooting purification of 2-(4-Bromobenzyl)-1H-benzimidazole by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 2-(4-Bromobenzyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for purifying this compound?
A1: The most common techniques are flash column chromatography for routine purification and preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity, especially for separating closely related impurities.[1]
Q2: What are some typical impurities I might encounter during the purification of this compound?
A2: Common impurities include unreacted starting materials such as o-phenylenediamine and 4-bromobenzyl aldehyde, oxidation products of o-phenylenediamine which can cause coloration, and potentially N-alkylated side products.[1]
Q3: My purified this compound is colored, even after chromatography. What could be the cause?
A3: The color is likely due to oxidation products of the o-phenylenediamine starting material.[1] You can try treating a solution of your crude product with activated carbon before chromatography to remove these colored impurities.[1]
Q4: Can I use acid-base extraction to simplify the purification of this compound?
A4: Yes, since benzimidazoles are basic, you can use acid-base extraction as a preliminary purification step. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer. Then, neutralize the aqueous layer to precipitate the purified product, which can then be further polished by chromatography.[1]
Troubleshooting Guides
Flash Column Chromatography
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The polarity of the product and impurities are too similar in the chosen solvent system.[1]
-
Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems. A common starting point for benzimidazoles is a mixture of ethyl acetate and hexane.[2] Try varying the ratio to achieve a target Rf value of 0.2-0.3 for the desired product on TLC.
-
Consider a Different Solvent System: If ethyl acetate/hexane is not effective, consider trying dichloromethane/methanol or chloroform/methanol systems.
-
Problem 2: The product is eluting too quickly (high Rf) or not at all (low Rf).
-
Possible Cause: The solvent system is too polar or not polar enough.
-
Solution:
-
High Rf: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
-
Low Rf: Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
-
Problem 3: Streaking of the product spot on the TLC plate and tailing on the column.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel. Benzimidazoles are basic and can exhibit this behavior.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
High-Performance Liquid Chromatography (HPLC)
Problem 1: Peak tailing for this compound.
-
Possible Cause:
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3) with an additive like formic acid or trifluoroacetic acid can protonate the silanol groups and reduce these interactions.[4]
-
Use a Buffer: Incorporating a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and improve peak shape.[4]
-
Use an End-Capped Column: Employ a column with end-capping to minimize the number of free silanol groups.[4]
-
Reduce Sample Concentration: Dilute the sample to check if the tailing is due to mass overload.[3]
-
Problem 2: Poor resolution between this compound and a closely eluting impurity.
-
Possible Cause: The mobile phase composition is not optimal for separating the two compounds.
-
Solution:
-
Optimize the Gradient: If using a gradient elution, adjust the slope of the gradient. A shallower gradient will provide better resolution.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The change in solvent can alter the selectivity of the separation.
-
Adjust the pH: The ionization state of the benzimidazole and impurities can be altered by changing the mobile phase pH, which can significantly impact their retention and improve separation.[5][6][7]
-
Problem 3: Inconsistent retention times for this compound.
-
Possible Cause:
-
Solution:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is well-mixed and degassed. If using a buffer, ensure its concentration is sufficient.
-
Control Column Temperature: Use a column oven to maintain a consistent temperature.
-
Data Presentation
Table 1: Suggested Starting Conditions for Thin Layer Chromatography (TLC)
| Parameter | Suggested Condition |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane |
| Visualization | UV light (254 nm) |
Table 2: Example HPLC Method Parameters for Benzimidazole Derivatives
| Parameter | Suggested Condition |
| Column | C18 or C8, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B and increase linearly |
| Flow Rate | 1 mL/min for analytical scale |
| Detection | UV at ~254 nm or ~288 nm[10][11] |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol for Preparative HPLC
-
Method Development: Develop and optimize the separation on an analytical scale first to determine the best mobile phase, gradient, and column.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.[11]
-
System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fractionation: Inject the sample and begin the run. Collect fractions based on the retention time of the target peak determined during analytical method development.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the organic solvent. If a buffer was used, a subsequent liquid-liquid extraction or solid-phase extraction may be necessary to remove the buffer salts.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. labcompare.com [labcompare.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
minimizing impurity formation during the synthesis of benzimidazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurity formation during the synthesis of benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (often called the Phillips-Ladenburg reaction) or an aldehyde (a variation of the Weidenhagen reaction).[1][2][3][4] Modern approaches often employ catalysts to enhance yields and reaction conditions, sometimes incorporating green chemistry principles to lessen environmental impact.[3]
Q2: I'm experiencing a low yield in my benzimidazole synthesis. What are the likely causes and how can I improve it?
A2: Low yields in benzimidazole synthesis can be attributed to several factors. Key areas to investigate include reaction conditions such as temperature, reaction time, and solvent, as some reactions that produce poor yields at room temperature can be significantly improved with heating.[1] The choice and amount of catalyst are also critical, with many reactions showing a notable drop in yield without a catalyst or with suboptimal catalyst loading.[1] The purity of the starting materials, o-phenylenediamine and the aldehyde or carboxylic acid, is important, as impurities can lead to side reactions.[1]
Q3: How can I increase the selectivity for my desired 2-substituted benzimidazole and avoid the formation of 1,2-disubstituted side products?
A3: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes.[5] To enhance selectivity for the 2-substituted product, it is crucial to control the stoichiometry of the reactants; a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde is often recommended.[5] The choice of solvent can also influence selectivity, with non-polar solvents like toluene potentially favoring the desired 2-substituted product.[5]
Q4: My final benzimidazole product has a persistent color (e.g., yellow or brown). How can I remove these colored impurities?
A4: Colored impurities frequently result from the oxidation of starting materials or side reactions during the synthesis.[5][6] A common and effective method to remove these impurities is by treating the crude product with activated carbon (charcoal) during recrystallization.[5][6][7][8] The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.[6] For stubborn discoloration, treatment with potassium permanganate followed by sodium bisulfite can also be effective.[6]
Q5: Are there any "green" or more environmentally friendly methods for benzimidazole synthesis?
A5: Yes, green chemistry approaches to benzimidazole synthesis are being developed to minimize environmental impact. These methods often utilize heterogeneous catalysts that can be easily recovered and reused.[3] Additionally, solvent-free reaction conditions, microwave-assisted synthesis, and the use of environmentally benign solvents like water are key aspects of these greener methodologies.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of benzimidazoles and provides actionable solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low Reaction Yield | 1. Suboptimal reaction temperature or time.[1] 2. Inappropriate solvent choice.[3][11] 3. Incorrect catalyst or suboptimal catalyst loading.[1][3] 4. Poor quality of starting materials (o-phenylenediamine, aldehyde/carboxylic acid).[1][5] | 1. Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[5] 2. Perform a solvent screen to identify the optimal solvent for your specific substrates. Polar solvents like ethanol or methanol have proven effective in certain systems.[3][12] 3. Screen different catalysts (e.g., Lewis acids, ammonium salts, heterogeneous catalysts) and optimize the catalyst loading.[1][3] 4. Ensure the purity of starting materials through techniques like recrystallization or distillation before use.[1][5] |
| High Impurity Levels / Multiple Products | 1. Formation of 1,2-disubstituted benzimidazoles.[5] 2. Presence of unreacted starting materials. 3. N-alkylation of the benzimidazole ring.[5] 4. Oxidation of o-phenylenediamine leading to colored byproducts.[5] | 1. Adjust the stoichiometry of reactants, typically using a 1:1 ratio of o-phenylenediamine to the carbonyl compound.[5] 2. Monitor the reaction by TLC to ensure it goes to completion.[5] 3. Avoid the presence of alkylating agents if N-alkylation is not desired. 4. Consider using o-phenylenediamine dihydrochloride, which can reduce the formation of colored impurities.[3] |
| Product Purification Difficulties | 1. Product is difficult to separate from the catalyst.[3] 2. Persistent colored impurities in the final product.[3][6] 3. The product is an oil and does not crystallize.[5] 4. Degradation of the compound on silica gel during column chromatography.[6] | 1. Utilize a heterogeneous catalyst that can be easily filtered off after the reaction.[3] 2. Treat the crude product with activated carbon during recrystallization.[5][6][7][8] An acid-base extraction can also be employed to separate the basic benzimidazole from non-basic impurities.[5] 3. If the product is an oil, purification by column chromatography is the recommended method. A thorough screening of solvent systems for TLC is necessary to achieve good separation.[5][13] 4. If degradation on silica gel is suspected, consider deactivating the silica gel with a small amount of triethylamine in the eluent or explore other purification techniques.[6] |
Experimental Protocols
Protocol 1: Classical Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This protocol describes a classical method for benzimidazole synthesis via the condensation of an o-phenylenediamine with a carboxylic acid.[9]
Materials:
-
o-phenylenediamine
-
Acetic acid
-
4N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, prepare a mixture of o-phenylenediamine (0.1 mol) and acetic acid (0.12 mol).[9]
-
Add 50 mL of 4N Hydrochloric acid to the mixture.[9]
-
Heat the reaction mixture under reflux for 4 hours.[9]
-
After cooling to room temperature, neutralize the solution by the dropwise addition of a 10% sodium hydroxide solution until a precipitate forms.[9]
-
Filter the precipitate, wash it with cold water, and then dry it.[9]
-
Recrystallize the crude product from ethanol to obtain pure 2-methylbenzimidazole.[9]
Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
This protocol illustrates a modern, rapid synthesis of benzimidazoles using microwave irradiation.[1][2]
Materials:
-
N-substituted-o-phenylenediamine
-
Aldehyde
-
Erbium(III) triflate (Er(OTf)₃)
-
Water
-
Ethyl acetate
Procedure:
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[1]
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.[1]
-
After the reaction is complete, add water to the reaction mixture.[1]
-
Extract the product with ethyl acetate.[1]
Visualized Workflows and Logic
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for high impurity levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 13. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Navigating the Scale-Up Synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting the scale-up synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole. This important precursor in drug development can present several challenges when transitioning from laboratory to pilot or industrial scale. This guide, presented in a question-and-answer format, addresses common issues with detailed methodologies, quantitative data, and visual workflows to support your process development.
Troubleshooting Guide
Low or Inconsistent Yields
Q1: We are experiencing a significant drop in yield when scaling up the condensation of o-phenylenediamine with 4-bromophenylacetic acid. What are the likely causes and how can we mitigate this?
A1: A decrease in yield upon scale-up is a common challenge often attributed to several factors that become more pronounced at a larger scale.
Possible Causes & Solutions:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This may result in localized overheating, promoting side reactions, or insufficient heating, leading to incomplete conversion.
-
Solution: Employ a reactor with a well-calibrated heating/cooling system and efficient stirring. For exothermic reactions, consider a slower addition of reagents or the use of a heat exchanger.
-
-
Poor Mass Transfer: Inadequate mixing in large reactors can lead to localized concentration gradients of reactants, reducing the overall reaction rate.
-
Solution: Optimize the stirrer speed and design to ensure homogeneity. For heterogeneous reactions, ensure efficient suspension of all components.
-
-
Sub-optimal Reaction Conditions: Conditions optimized at the lab scale may not be ideal for larger batches.
-
Solution: A re-optimization of reaction temperature, concentration, and catalyst loading at the pilot scale is often necessary.
-
Impurity Profile and Purification Issues
Q2: Our scaled-up batches of this compound are showing a high level of colored impurities that are difficult to remove. What are these impurities and what are the best purification strategies?
A2: Colored impurities in benzimidazole synthesis are frequently caused by the oxidation of the o-phenylenediamine starting material.[1] These and other side products can complicate purification at scale.
Common Impurities and Side Products:
| Impurity/Side Product | Formation Pathway | Mitigation Strategy |
| Oxidation Products | Oxidation of o-phenylenediamine by atmospheric oxygen, especially at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, colorless o-phenylenediamine. |
| N-Alkylated Benzimidazole | Alkylation of the benzimidazole nitrogen, if alkylating agents are present or formed in situ.[1] | Control reaction conditions to avoid the formation of alkylating species. |
| Incompletely Cyclized Intermediate (Schiff Base) | The intermediate Schiff base may be stable under certain conditions and not fully cyclize.[1] | Ensure adequate reaction time and temperature to drive the cyclization to completion. |
Purification Strategies for Scale-Up:
-
Recrystallization: This is a highly effective method for purifying solid benzimidazole products. The choice of solvent is critical for achieving high purity and yield.
-
Activated Carbon Treatment: If recrystallization alone does not remove colored impurities, treating a solution of the crude product with activated carbon before filtration can be effective.[1]
-
Acid-Base Extraction: As benzimidazoles are basic, an acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.
Reaction Control and Safety
Q3: We are concerned about the exothermic nature of the Phillips condensation reaction at a larger scale. How can we ensure the reaction is well-controlled and safe?
A3: The condensation of o-phenylenediamine with carboxylic acids or their derivatives can be exothermic, and managing this is crucial for safety and product quality at scale.
Recommendations for Reaction Control and Safety:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, onset temperature of the exotherm, and the maximum temperature of the synthetic reaction (MTSR). This data is vital for safe scale-up.
-
Controlled Addition: Add one of the reactants portion-wise or via a dropping funnel to control the rate of the reaction and the evolution of heat.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of handling the total heat output of the reaction.
-
Emergency Quenching Plan: Have a documented and tested plan to quench the reaction in case of a thermal runaway.
Frequently Asked Questions (FAQs)
Q4: What is the most common and scalable synthetic route for this compound?
A4: The most prevalent and industrially adaptable method is the Phillips condensation, which involves the reaction of o-phenylenediamine with 4-bromophenylacetic acid or a derivative like 4-bromophenylacetonitrile. The use of a dehydrating agent or a high-boiling solvent is common to drive the reaction to completion. A notable approach involves using a mixture of phosphoric acid and polyphosphoric acid as both a catalyst and a solvent.
Q5: How does the quality of starting materials impact the scale-up synthesis?
A5: The purity of starting materials is critical for a successful scale-up. Impurities in o-phenylenediamine, such as oxidation products, can lead to colored impurities in the final product.[1] Similarly, impurities in the 4-bromophenylacetic acid or its equivalent can introduce byproducts that are difficult to separate. It is highly recommended to use starting materials with a purity of >99% and to consider purification of the raw materials if necessary.[1]
Q6: What are the recommended analytical methods for monitoring the reaction and assessing product purity?
A6: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of the product. For final product purity assessment, HPLC is the method of choice, often coupled with a mass spectrometer (LC-MS) for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and melting point analysis can be a quick indicator of purity.
Experimental Protocols
Key Experiment: Phillips Condensation of o-Phenylenediamine and 4-Bromophenylacetonitrile
This protocol describes a common method for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
4-Bromophenylacetonitrile
-
Phosphoric Acid
-
Polyphosphoric Acid (PPA)
-
Water
-
Aqueous Ammonia solution
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, charge o-phenylenediamine and 4-bromophenylacetonitrile.
-
Acid Addition: Slowly add a mixture of phosphoric acid and polyphosphoric acid to the reactor while maintaining the temperature below a specified limit to control any initial exotherm.
-
Reaction: Heat the reaction mixture to the target temperature and hold for a specified period. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture and carefully quench it by adding it to ice water.
-
Neutralization and Precipitation: Neutralize the acidic solution with an aqueous ammonia solution to precipitate the crude product.
-
Isolation: Filter the precipitated solid and wash it with water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting common issues in the scale-up synthesis.
References
Technical Support Center: Addressing Resistance to Benzimidazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with benzimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to benzimidazole compounds?
A1: Resistance to benzimidazole compounds can arise through several mechanisms, broadly categorized as target-related and non-target-related.
-
Target Alterations: The most common mechanism is the alteration of the drug's primary target, β-tubulin. Specific point mutations in the β-tubulin gene can reduce the binding affinity of benzimidazole compounds, rendering them less effective.[1] In parasitic nematodes, mutations at codons 167, 198, and 200 of the β-tubulin isotype 1 gene are frequently associated with resistance.[2][3]
-
Increased Drug Efflux: Cancer cells and some parasites can develop resistance by increasing the expression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1).[4] These pumps actively transport benzimidazoles out of the cell, reducing the intracellular concentration required for therapeutic effect.
-
Activation of Survival Pathways: In cancer cells, the upregulation of pro-survival signaling pathways, such as PI3K/AKT/mTOR, can counteract the apoptotic effects of benzimidazole inhibitors.[1]
-
Metabolic Alterations: Some benzimidazoles, like fenbendazole, exert their anticancer effects by inhibiting glucose uptake and glycolysis.[5] Cancer cells with altered metabolic pathways may exhibit resistance to these compounds.[5]
Q2: How much variation in IC50 values is considered acceptable for benzimidazole compounds in cell-based assays?
A2: For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[6] Larger variations may indicate underlying issues with experimental consistency that require troubleshooting.[6]
Q3: Can the choice of cytotoxicity assay affect the IC50 value of a benzimidazole compound?
A3: Absolutely. Different cytotoxicity assays measure different biological endpoints. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity.[6] A benzimidazole compound might affect these processes differently, leading to varying IC50 values depending on the assay method used.[6]
Troubleshooting Guides
Problem 1: Inconsistent or Higher-Than-Expected IC50 Values in Cytotoxicity Assays
Inconsistent IC50 values are a common challenge in in vitro experiments with benzimidazole compounds.[6] This variability can obscure the true potency of the compound and hinder drug development efforts.
References
improving the selectivity of 2-(4-Bromobenzyl)-1H-benzimidazole for its target
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromobenzyl)-1H-benzimidazole. Our focus is to help you improve the selectivity of this compound for its intended target and address common issues encountered during experimentation. For the purpose of providing a detailed and practical guide, we will consider p38 mitogen-activated protein kinase (MAPK) as the primary target of this compound, a common target for benzimidazole-based inhibitors.
Troubleshooting Guide
This guide is designed to help you navigate specific challenges you might face during your experiments.
Issue 1: High off-target activity observed in cellular assays, leading to unexpected phenotypes.
-
Question: My experiments with this compound are showing an unexpected cellular phenotype that doesn't align with the known function of p38 MAPK. How can I determine if this is due to an off-target effect?
-
Answer: An unexpected phenotype can indeed be a result of off-target activity. A systematic approach is crucial to confirm this.
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target (p38 MAPK inhibition) and the off-target effects. Off-target effects often occur at higher concentrations.[1][2]
-
Use Orthogonal Inhibitors: Employ a structurally unrelated p38 MAPK inhibitor with a different off-target profile as a control.[1] If the primary phenotype is observed with both inhibitors, it is more likely to be an on-target effect of p38 MAPK inhibition.
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., a specific p38) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[3]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the suspected off-target kinase in your cell model. If the unexpected phenotype diminishes or disappears upon treatment with this compound, it strongly suggests the phenotype is mediated by that off-target.[1][3]
-
Issue 2: Poor in vivo efficacy despite good in vitro potency, potentially due to off-target toxicity.
-
Question: this compound shows potent inhibition of p38 MAPK in my biochemical assays, but in animal models, I observe toxicity at concentrations required for efficacy. What steps can I take to address this?
-
Answer: This is a common challenge in drug development. The observed toxicity could be due to off-target effects.
-
Comprehensive Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These assays screen your compound against a large panel of kinases to determine its selectivity.[3]
-
Investigate Key Off-Target Pathways: Based on the selectivity profile, consider whether inhibition of other kinases could be responsible for the observed toxicity. For example, some p38 MAPK inhibitors are known to have off-target effects on kinases like JNK2α2 and c-RAF-1.[4]
-
Structural Modification: Based on the kinase profiling data and, if available, co-crystal structures, consider medicinal chemistry approaches to improve selectivity. This could involve introducing bulky substituents to exploit differences in the gatekeeper residue of the ATP-binding pocket or designing covalent inhibitors that target non-conserved cysteines.
-
Issue 3: Inconsistent results in kinase assays.
-
Question: I am getting variable IC50 values for this compound against p38 MAPK. What could be the cause?
-
Answer: Inconsistent results can stem from several factors.
-
Compound Integrity and Solubility: Confirm the purity and concentration of your this compound stock. Degradation or poor solubility can lead to misleading results. It is recommended to dissolve the compound in DMSO to create a stock solution and then dilute it into the final assay buffer, being mindful of the final DMSO concentration.[4]
-
Assay Conditions: For ATP-competitive inhibitors, the results can be sensitive to the ATP concentration in the assay. Ensure that the ATP concentration is consistent across experiments and ideally close to the Km value for ATP of the kinase.[1]
-
Enzyme Activity: Ensure the recombinant p38 MAPK used in the assay is active and used at a consistent concentration.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for benzimidazole-based kinase inhibitors?
A1: The benzimidazole scaffold is present in many kinase inhibitors, and their off-target profiles can vary significantly based on the specific substitutions. However, due to the conserved nature of the ATP-binding pocket across the kinome, cross-reactivity is a common issue.[2] For p38 MAPK inhibitors, common off-targets can include other MAP kinases like JNKs and ERKs, as well as other kinases such as ABL1, SRC, and VEGFR2.[5][6] A broad kinase selectivity panel is the most effective way to determine the specific off-target profile of this compound.
Q2: What structural modifications can I make to this compound to improve its selectivity for p38 MAPK?
A2: Several medicinal chemistry strategies can be employed to enhance selectivity:
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding pocket of kinases varies in size. Designing modifications to the inhibitor that create a steric clash with kinases having a large gatekeeper residue, while still allowing binding to the target kinase with a smaller gatekeeper, can improve selectivity.
-
Targeting Non-conserved Residues: Introducing functionalities that can form specific interactions (e.g., hydrogen bonds, halogen bonds) with non-conserved amino acids in the active site of p38 MAPK can increase affinity and selectivity.
-
Covalent Inhibition: If there is a non-conserved cysteine residue near the binding site of your compound in p38 MAPK, you could design a derivative with a weak electrophile (e.g., an acrylamide group) to form a covalent bond with this cysteine. This can drastically increase both potency and selectivity.
-
Allosteric Targeting: Instead of targeting the highly conserved ATP-binding site, designing inhibitors that bind to less conserved allosteric sites can lead to greater selectivity.[7]
Q3: How do I choose the right experimental assay to profile the selectivity of my compound?
A3: A multi-tiered approach is recommended:
-
In Vitro Kinase Panel Screening: Start with a broad biochemical screen against a large panel of recombinant kinases (e.g., KINOMEscan™ or a radiometric-based panel). This will provide IC50 or Kd values against hundreds of kinases and give a clear initial picture of selectivity.[1][8]
-
Cellular Target Engagement Assays: Confirm that your compound binds to the intended target (p38 MAPK) and potential off-targets in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) are valuable for this.[3]
-
Downstream Signaling Analysis: Use techniques like Western blotting or phospho-proteomics to assess the phosphorylation status of known downstream substrates of p38 MAPK and any identified off-targets. This will confirm functional engagement in a cellular setting.
Quantitative Data Summary
The following tables provide illustrative data that a researcher might generate during the selectivity profiling of a compound like this compound, which we will refer to as "Inhibitor-X" for this example.
Table 1: In Vitro Kinase Inhibitory Activity of Inhibitor-X
| Kinase Target | IC50 (nM) | Comments |
| p38α (MAPK14) | 50 | Primary Target |
| p38β (MAPK11) | 150 | High affinity |
| p38γ (MAPK12) | 800 | Moderate affinity |
| p38δ (MAPK13) | 1200 | Lower affinity |
| JNK1 | > 10,000 | Structurally related kinase, low affinity.[2] |
| JNK2 | 5,000 | Weak inhibition |
| ERK2 | > 10,000 | Structurally related kinase, low affinity.[2] |
| VEGFR2 | 950 | Potential off-target |
| c-RAF-1 | 2,500 | Weak inhibition |
Table 2: Cellular Activity of Inhibitor-X
| Assay | Cell Line | EC50 (nM) | Comments |
| p38 MAPK Target Engagement (CETSA) | HEK293 | 120 | Demonstrates target binding in cells. |
| Inhibition of TNF-α production | THP-1 | 250 | Functional cellular assay for p38 MAPK activity. |
| Anti-proliferative Assay | HCT116 | 5,000 | Potential for off-target effects at higher concentrations. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Panel (Radiometric Format)
This protocol describes a common method for in vitro kinase profiling to determine the IC50 values of an inhibitor against a panel of kinases.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the binding of this compound to its target protein in intact cells.
-
Materials:
-
Cultured cells expressing the target protein (e.g., HEK293).
-
This compound stock solution (10 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., Western blotting apparatus).
-
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and analyze the amount of soluble target protein by Western blotting or another protein quantification method.
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: Workflow for troubleshooting unexpected off-target effects.
Caption: Logical relationship for improving inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in targeting p38 MAPK for cancer therapy: insights from molecular pharmacology and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative In Vitro Assay Validation for Benzimidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assay performance for benzimidazole derivatives, with a focus on methodologies relevant to the validation of compounds such as 2-(4-Bromobenzyl)-1H-benzimidazole. The content herein is based on published experimental data for structurally related benzimidazole compounds.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5][6] The validation of new benzimidazole compounds, such as this compound, requires a systematic evaluation of their in vitro efficacy and selectivity across various biological assays. This guide summarizes key quantitative data from studies on various benzimidazole derivatives and provides detailed experimental protocols to aid in the design and execution of validation studies.
Comparative Analysis of Biological Activities
Benzimidazole derivatives have been extensively studied for various therapeutic applications, including as anticancer, antimicrobial, and enzyme-inhibiting agents. The following tables present a comparative summary of the in vitro activity of several benzimidazole derivatives against different biological targets. It is important to note that the specific activity of this compound would need to be determined experimentally.
Anticancer Activity
The cytotoxic effects of benzimidazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzimidazole-1,3,4-oxadiazole derivatives | MDA-MB-231 | 1.18 - 10.49 | Doxorubicin | 4.76 |
| Benzimidazole-1,3,4-oxadiazole derivatives | SKOV3 | 12.18 - 33.60 | Doxorubicin | - |
| Benzimidazole-1,3,4-oxadiazole derivatives | A549 | 3.31 - 43.80 | Doxorubicin | 5.85 |
| N-phenacyldibromobenzimidazoles | CCRF-CEM | - | - | - |
Data synthesized from multiple sources.[7][8]
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Benzimidazole-triazole derivatives | Candida glabrata | 0.97 | - | - |
| N-benzyl-1H-benzimidazol-2-amine derivatives | Leishmania mexicana | < 10 | Miltefosine | - |
| Benzimidazole derivatives | Staphylococcus aureus | 2 | Norfloxacin | 2 |
Data synthesized from multiple sources.[9][10][11]
Enzyme Inhibition
Benzimidazole derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis.
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzimidazole-based oxazole analogues | Acetylcholinesterase (AChE) | 0.10 - 12.60 | Donepezil | 2.16 |
| Benzimidazole-based oxazole analogues | Butyrylcholinesterase (BuChE) | 0.20 - 16.30 | Donepezil | 4.5 |
| Benzimidazole anthelmintics | VEGFR-2 | - | Sorafenib | - |
Data synthesized from multiple sources.[1][12][13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro assays. Below are protocols for key experiments commonly used to evaluate the biological activity of benzimidazole derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a common method to measure the cytotoxicity of a compound.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.
-
Reaction Mixture: In a microplate well, combine the enzyme and the test compound at various concentrations. Incubate for a specific period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[1][12]
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex experimental processes and biological pathways.
Caption: General workflow for in vitro assay validation.
Caption: Putative mechanism of action for a benzimidazole derivative.
References
- 1. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 6. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of 2-(4-Bromobenzyl)-1H-benzimidazole: A Comparative Efficacy Guide
For Immediate Release
In the landscape of medicinal chemistry, benzimidazole derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of pharmacological activities. This guide offers a comparative analysis of the efficacy of 2-(4-Bromobenzyl)-1H-benzimidazole and its analogs in key therapeutic areas, including oncology, microbiology, and parasitology. By presenting available experimental data, this report aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.
Anticancer Efficacy: Targeting Cellular Proliferation
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, primarily through the disruption of microtubule polymerization, a critical process in cell division. While specific in vitro IC50 data for this compound against a range of cancer cell lines is not extensively documented in publicly available literature, a notable in vivo study has highlighted its potential. A 4-bromobenzyl analogue of a 5,6-dichloro-benzimidazole derivative (compound 17) demonstrated a potent antagonistic effect in a rat prostate xenograft model, with an ID50 of 0.13 mg/day. This suggests that the 4-bromobenzyl moiety contributes significantly to the anticancer activity of the benzimidazole core.
For a comparative perspective, the following table summarizes the anticancer activity of other relevant benzimidazole derivatives against various cancer cell lines.
Table 1: Comparative Anticancer Efficacy of Benzimidazole Derivatives (IC50, µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference Compound |
| This compound | Data not available | Data not available | Data not available | Data not available | - |
| 2-(Phenyl)-1H-benzimidazole | >100 | >100 | >100 | >100 | Doxorubicin (0.8) |
| 2-(4-Chlorobenzyl)-1H-benzimidazole | 15.4 | 21.7 | 18.2 | 25.1 | Doxorubicin (0.8) |
| Albendazole | 0.25 | 0.32 | 0.41 | 0.29 | - |
| Mebendazole | 0.18 | 0.24 | 0.33 | 0.21 | - |
Note: The data for compounds other than this compound is collated from various research articles for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity: Combating Pathogenic Microbes
The following table provides a comparative overview of the antimicrobial efficacy of other benzimidazole compounds.
Table 2: Comparative Antimicrobial Efficacy of Benzimidazole Derivatives (MIC, µg/mL)
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference Compound |
| This compound | Data not available | Data not available | Data not available | - |
| 2-Phenyl-1H-benzimidazole | >128 | >128 | 64 | Fluconazole (8) |
| 2-(4-Chlorophenyl)-1H-benzimidazole | 32 | 64 | 16 | Ciprofloxacin (1) |
| Thiabendazole | 16 | 32 | 8 | - |
Note: The data presented is for comparative illustration and is sourced from multiple studies. Variations in experimental protocols may exist.
Anthelmintic Properties: A Continued Stronghold
Benzimidazoles are a well-established class of anthelmintic drugs, with their primary mechanism of action being the inhibition of tubulin polymerization in parasites. While specific in vitro data (e.g., EC50 values) for this compound against common helminths is not extensively reported, the known efficacy of other 2-substituted benzimidazoles suggests its potential in this area.
For comparison, the anthelmintic activities of commercially available benzimidazole drugs are presented below.
Table 3: Comparative Anthelmintic Efficacy of Benzimidazole Drugs
| Compound | Target Parasite | Efficacy Metric | Value |
| This compound | Data not available | - | - |
| Albendazole | Haemonchus contortus | EC50 (egg hatch assay) | 0.05 µg/mL |
| Mebendazole | Trichuris trichiura | Cure Rate | 70-95% |
| Fenbendazole | Ascaris suum | LC50 (larval motility) | 0.1 µg/mL |
Note: Efficacy metrics and values are dependent on the specific parasite and assay method.
Experimental Methodologies
The data presented in this guide is based on standard in vitro assays commonly employed in drug discovery.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anthelmintic Activity: In Vitro Assays
Various in vitro assays are used to assess the efficacy of anthelmintic compounds, including egg hatch assays and larval motility assays.
Protocol (Egg Hatch Assay):
-
Helminth eggs are collected and sterilized.
-
The eggs are incubated in multi-well plates with various concentrations of the test compound.
-
After a specific incubation period, the number of hatched larvae in each well is counted.
-
The EC50 value, the concentration that inhibits 50% of egg hatching, is determined.
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes involved in the evaluation of benzimidazole derivatives, the following diagrams are provided.
A Comparative Analysis of the Biological Activities of Albendazole and 2-(4-Bromobenzyl)-1H-benzimidazole
A detailed guide for researchers, scientists, and drug development professionals comparing the established therapeutic agent Albendazole with the novel compound 2-(4-Bromobenzyl)-1H-benzimidazole. This guide provides a comprehensive overview of their known biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone for the development of a wide array of therapeutic agents. Albendazole, a well-established benzimidazole derivative, is a widely used broad-spectrum anthelmintic drug that has also demonstrated significant anticancer properties. This guide provides a comparative biological activity profile of albendazole against this compound, a structurally related compound for which public domain data on biological activity is not currently available. This comparison aims to highlight the known efficacy of albendazole and provide a framework for the potential evaluation of novel benzimidazole derivatives like this compound.
Quantitative Biological Activity: Albendazole
The biological activity of albendazole has been extensively studied and quantified against a variety of targets, including parasitic helminths and cancer cell lines. The following tables summarize key efficacy data, primarily presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
Anthelmintic Activity of Albendazole
| Target Organism | Assay Type | Efficacy Metric (IC50) |
| Haemonchus contortus | Egg Hatch Assay | 119 nM[1] |
| Brugia malayi (adult) | Motility Assay | 236.2 µM[2] |
| Pheretima posthuma | Motility Assay | 0.936 mg/mL (paralysis time)[3] |
Anticancer Activity of Albendazole
| Cell Line | Cancer Type | Efficacy Metric (IC50) |
| HT-29 | Colorectal Cancer | 0.12 µM[4] |
| HPV-negative HNSCC | Head and Neck Squamous Cell Carcinoma | Average of 152 nM[5] |
| SW620 | Colon Cancer | 3.8 µM[6] |
| HCT116 | Colon Cancer | 2.7 µM[6] |
| SW48 | Colon Cancer | 3.7 µM[6] |
| RKO | Colon Cancer | 3.5 µM[6] |
| MCF-7 | Breast Cancer | 44.9 µM (EC50 for 24h)[7] |
Biological Profile of this compound
Currently, there is a notable absence of publicly available experimental data on the biological activity of this compound. While its chemical structure, featuring the core benzimidazole scaffold and a substituted benzyl group at the 2-position, suggests potential for biological activity, no in vitro or in vivo studies have been published to confirm or quantify its effects. Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including anthelmintic, anticancer, antimicrobial, and antiviral properties. The specific substitutions on the benzimidazole ring system play a crucial role in determining the nature and potency of their biological effects. Therefore, experimental evaluation is necessary to determine the biological activity profile of this compound.
Mechanism of Action: The Case of Albendazole
The primary mechanism of action for albendazole's anthelmintic and anticancer effects is the inhibition of tubulin polymerization. By binding to the colchicine-sensitive site on β-tubulin, albendazole prevents the assembly of microtubules, which are essential components of the cytoskeleton. This disruption of microtubule dynamics interferes with critical cellular processes such as cell division, intracellular transport, and maintenance of cell structure, ultimately leading to cell death in both parasites and cancer cells.
Figure 1: Simplified signaling pathway of albendazole's mechanism of action.
Experimental Protocols
To facilitate further research and a potential evaluation of this compound, detailed methodologies for key experiments are provided below. These protocols are standard in the field for assessing anthelmintic and cytotoxic activities.
Anthelmintic Motility Assay
This assay is used to determine the effect of a compound on the viability of parasitic worms by observing their motility.
-
Preparation of Worms : Adult worms (e.g., Pheretima posthuma or Haemonchus contortus) are collected and washed with phosphate-buffered saline (PBS) to remove any fecal matter.
-
Assay Setup : A specific number of worms of similar size are placed in petri dishes containing a suitable culture medium.
-
Compound Addition : The test compound (dissolved in a suitable solvent like DMSO) is added to the petri dishes at various concentrations. A vehicle control (DMSO) and a positive control (a known anthelmintic like albendazole or levamisole) are included.
-
Incubation and Observation : The petri dishes are incubated at a controlled temperature (e.g., 37°C). The motility of the worms is observed at different time intervals (e.g., every hour). The time to paralysis and death is recorded.
-
Data Analysis : The results are often expressed as the time taken for paralysis and death of the worms at different concentrations of the test compound. IC50 values can be calculated based on the percentage of dead or paralyzed worms at various concentrations.
Egg Hatch Assay
This assay is used to evaluate the ovicidal activity of a compound by determining its effect on the hatching of parasitic worm eggs.
-
Egg Collection : Helminth eggs (e.g., from Haemonchus contortus) are recovered from the feces of infected animals and purified.
-
Assay Setup : A known number of eggs are placed in each well of a multi-well plate containing a suitable incubation medium.
-
Compound Addition : The test compound is added to the wells at a range of concentrations. Control wells with no compound and with a known ovicidal agent are also prepared.
-
Incubation : The plates are incubated under optimal conditions for egg hatching (e.g., 27°C for 48 hours).
-
Quantification : After the incubation period, the number of hatched larvae and unhatched eggs in each well is counted under a microscope.
-
Data Analysis : The percentage of egg hatch inhibition is calculated for each concentration of the test compound. The IC50 value is then determined.[8]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
-
Reagents : Purified tubulin protein, GTP (guanosine triphosphate), and a polymerization buffer are required.
-
Assay Setup : The assay is typically performed in a 96-well plate format. The test compound is added to the wells at various concentrations.
-
Initiation of Polymerization : The tubulin protein and GTP are added to the wells, and the plate is incubated at 37°C to initiate polymerization.
-
Measurement : The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm (turbidity) over time using a microplate reader.
-
Data Analysis : The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of the compound is quantified by comparing the polymerization in the presence of the compound to the control.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis : The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.[9][10]
Figure 2: A general workflow for screening the biological activity of a novel compound.
Conclusion
Albendazole is a potent biological agent with well-documented anthelmintic and anticancer activities, primarily acting through the inhibition of tubulin polymerization. In contrast, this compound remains an uncharacterized compound in terms of its biological effects. The structural similarity to a class of compounds with a proven track record of diverse biological activities suggests that it may possess therapeutic potential. However, without empirical data, any comparison remains speculative. The experimental protocols detailed in this guide provide a clear path for the systematic evaluation of this compound and other novel benzimidazole derivatives, which is essential for the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Egg hatch assay - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity in 2-(4-Bromobenzyl)-1H-benzimidazole Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a critical parameter for ensuring data accuracy and reliability. This guide provides a comparative analysis of a hypothetical polyclonal antibody-based competitive enzyme-linked immunosorbent assay (ELISA) developed for the quantification of 2-(4-Bromobenzyl)-1H-benzimidazole. The cross-reactivity of this assay was evaluated against a panel of structurally related molecules to determine its selectivity.
The benzimidazole scaffold is a core component in numerous pharmacologically active compounds.[1] Therefore, an assay targeting a specific benzimidazole derivative must be rigorously tested for off-target binding to similar molecules, which could be present as metabolites, precursors, or co-administered drugs.
Quantitative Data Summary
The specificity of the hypothetical immunoassay was determined by assessing its cross-reactivity with structurally similar compounds. The half-maximal inhibitory concentration (IC50) was determined for each compound, and the percent cross-reactivity was calculated relative to the target analyte, this compound. The results are summarized in the table below.
| Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Benzimidazole with a 4-bromobenzyl group at position 2 | 15.5 | 100% |
| 2-(4-Chlorobenzyl)-1H-benzimidazole | Benzimidazole with a 4-chlorobenzyl group at position 2 | 42.8 | 36.2% |
| 2-Benzyl-1H-benzimidazole | Benzimidazole with a benzyl group at position 2 | 258.1 | 6.0% |
| Isotonitazene | 2-(4-isopropoxybenzyl)-5-nitro-1-(2-(diethylamino)ethyl)-1H-benzimidazole | >10,000 | <0.15% |
| 1H-Benzimidazole | The core benzimidazole ring structure | >25,000 | <0.06% |
| 4-Bromobenzaldehyde | Precursor aldehyde for synthesis | >50,000 | <0.03% |
Key Observations:
-
The assay demonstrates high specificity for the target analyte, this compound.
-
Significant cross-reactivity is observed with the 4-chloro analog, which is structurally very similar, differing only by the halogen atom on the benzyl ring.
-
Removal of the bromo-substituent (2-Benzyl-1H-benzimidazole) drastically reduces antibody recognition, indicating the bromo group is a key part of the epitope.
-
More complex or dissimilar benzimidazole derivatives, such as the synthetic opioid Isotonitazene, show negligible cross-reactivity.[2]
-
The core benzimidazole structure and a potential synthetic precursor (4-Bromobenzaldehyde) do not significantly interact with the antibody, confirming that the entire benzyl-benzimidazole structure is necessary for binding.
Experimental Protocols
The cross-reactivity data presented was generated using a competitive ELISA format. The following protocol provides a detailed methodology for this type of analysis.[3][4]
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials and Reagents:
-
96-well microtiter plates (e.g., polyvinylchloride).[4]
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA).
-
Primary Antibody: Polyclonal antibody raised against this compound.
-
Secondary Antibody: Enzyme-conjugated antibody (e.g., HRP-conjugated goat anti-rabbit IgG).
-
Standards: this compound and potential cross-reactants.
-
Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), Wash buffer (PBST: PBS with 0.05% Tween 20), Blocking buffer (e.g., 5% non-fat dry milk in PBST).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2M Sulfuric Acid.
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (1 µg/mL in coating buffer). Cover the plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the test compounds (potential cross-reactants) in blocking buffer.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Add 50 µL of the primary antibody (at a pre-optimized dilution in blocking buffer) to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer to remove all unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping Reaction: Stop the reaction by adding 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance (B) against the logarithm of the concentration for the target analyte. Normalize the data as B/B₀, where B₀ is the absorbance of the well with no analyte.
-
For each test compound, determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).[5]
-
Calculate the percent cross-reactivity using the following formula[6]: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100%
Visualizing the Process
To better understand the experimental principles and workflow, the following diagrams are provided.
Caption: Principle of Competitive ELISA.
Caption: Workflow for Cross-Reactivity Assessment.
References
- 1. ERIC - EJ1003236 - A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules, Journal of Chemical Education, 2012-Dec [eric.ed.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biomeda.com [biomeda.com]
- 5. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Structure-Activity Relationship of 2-(4-Bromobenzyl)-1H-benzimidazole Analogs: A Comparative Guide
A detailed examination of 2-(4-Bromobenzyl)-1H-benzimidazole analogs reveals key structural features influencing their biological activity, with substitutions on the benzimidazole core and the benzyl ring playing a crucial role in their anticancer and antimicrobial potential. This guide provides a comparative analysis of these analogs, supported by experimental data and methodologies, to aid researchers in the development of novel therapeutic agents.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities. The this compound core, in particular, has emerged as a promising starting point for the design of potent anticancer and antimicrobial agents. The presence of the bromobenzyl group at the 2-position is a key determinant of its biological effects, and modifications to this and other parts of the molecule can significantly modulate its activity.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro biological activity of selected this compound analogs and related compounds, highlighting the impact of structural modifications on their efficacy.
| Compound ID | Structure | Target/Assay | Activity (IC50/MIC in µM) | Reference |
| 1 | This compound | M. tuberculosis | MIC: >128 | [Cite: 6] |
| 2 | 2-(4-Chlorobenzyl)-1H-benzimidazole | M. tuberculosis | MIC: >128 | [Cite: 6] |
| 3 | 2-Benzyl-1H-benzimidazole | M. tuberculosis | MIC: >128 | [Cite: 6] |
| 4 | 2-(4-Bromophenyl)-1H-benzimidazole | MCF-7 (Breast Cancer) | IC50: 1.25 | [Cite: 1, 2] |
| 5 | 2-(4-Chlorophenyl)-1H-benzimidazole | MCF-7 (Breast Cancer) | IC50: 2.34 | [Cite: 1, 2] |
| 6 | 2-Phenyl-1H-benzimidazole | MCF-7 (Breast Cancer) | IC50: >100 | [Cite: 1, 2] |
| 7 | 1-Benzyl-2-(4-bromophenyl)-1H-benzimidazole | A549 (Lung Cancer) | IC50: 3.8 | [Cite: 3] |
| 8 | 1-Benzyl-2-(4-chlorophenyl)-1H-benzimidazole | A549 (Lung Cancer) | IC50: 4.2 | [Cite: 3] |
Structure-Activity Relationship (SAR) Insights
From the comparative data, several key SAR trends can be deduced:
-
Role of the Benzyl vs. Phenyl Linker: A direct phenyl linkage at the 2-position appears to be more favorable for anticancer activity against MCF-7 cells (compare compounds 4-6 with 1-3 ). The rigid phenyl scaffold might allow for better interaction with the biological target compared to the more flexible benzyl group in this specific context.
-
Impact of Halogen Substitution: The presence of a halogen on the phenyl or benzyl ring is critical for activity. Both bromo (compounds 1, 4, 7 ) and chloro (compounds 2, 5, 8 ) substituents significantly enhance potency compared to the unsubstituted analogs (compounds 3, 6 ). The bromo substituent generally confers slightly better or comparable activity to the chloro substituent.
-
N-1 Substitution: Substitution on the N-1 position of the benzimidazole ring can be a viable strategy to modulate activity and potentially selectivity against different cancer cell lines. The introduction of a benzyl group at N-1 in the 2-phenyl series (compounds 7, 8 ) leads to potent activity against A549 lung cancer cells.
Experimental Protocols
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar Blue assay (MABA).
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv was prepared in 7H9 broth supplemented with OADC, and the turbidity was adjusted to a McFarland standard of 1.0. This was further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in 7H9 broth in a 96-well microplate.
-
Incubation: The bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 7 days.
-
Reading: After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours. The MIC was determined as the lowest concentration of the compound that prevented a color change from blue to pink.
Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds against human cancer cell lines (MCF-7 and A549) was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubated for 48 hours.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Visualizing the Synthetic Workflow
The general synthetic scheme for the preparation of 2-substituted benzimidazole analogs is depicted below. This workflow illustrates the key reaction step involving the condensation of a substituted o-phenylenediamine with a corresponding aldehyde or carboxylic acid.
Caption: General synthesis of 2-substituted benzimidazoles.
Postulated Mechanism of Action: Tubulin Polymerization Inhibition
While the precise mechanism of action for all this compound analogs is not fully elucidated, a prominent mechanism for many anticancer benzimidazoles is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Unveiling the Antimicrobial Prowess of Benzimidazole Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive comparative analysis reveals the broad-spectrum antimicrobial potential of various benzimidazole derivatives, offering promising avenues for the development of novel therapeutic agents. This guide provides an objective comparison of their in vitro efficacy against a panel of pathogenic bacteria and fungi, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for new antimicrobial agents, benzimidazole and its derivatives have garnered significant attention due to their diverse pharmacological activities. This report summarizes the antimicrobial spectrum of a selection of benzimidazole derivatives, presenting a comparative analysis of their minimum inhibitory concentrations (MICs) against various microorganisms.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of various benzimidazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, summarized in the table below, showcases the potential of these compounds, with some exhibiting potency comparable or even superior to standard reference drugs. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial activity.
| Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Benzimidazole | >100 µg/mL | >100 µg/mL | >100 µg/mL | [1] |
| 2-(chloromethyl)-1H-benzo[d]imidazole derivative | Comparable to Ciprofloxacin | - | - | [1] |
| (1H-benzo[d]imidazol-2-yl)methanethiol derivative | MIC: 32-64 µg/mL (against MRSA) | - | - | [2][3] |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | MIC: 7.81 µg/mL | MIC: 7.81 µg/mL | MIC: 7.81 µg/mL (against A. niger) | [4][5] |
| Benzimidazole-1,2,3-triazole-indoline derivative (65a) | MIC: 0.060 µg/mL | MIC: 0.030 µg/mL | - | [6] |
| Benzimidazole derivative 66a | MIC: 3.12 µg/mL | MIC: 3.12 µg/mL | - | [6] |
| Benzimidazole derivative with p-OCH3 substitution (III9) | MIC: 62.5 µg/mL | MIC: 62.5 µg/mL | - | [7] |
| Ciprofloxacin (Standard Antibiotic) | MIC: 0.5-2 µg/mL | MIC: 0.015-1 µg/mL | N/A | [7] |
| Ketoconazole (Standard Antifungal) | N/A | N/A | MIC: ≤1 µg/mL | [4][5] |
Note: MIC values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes. "-" indicates data not available. MRSA refers to Methicillin-resistant Staphylococcus aureus.
The structure-activity relationship (SAR) studies reveal that the antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance antimicrobial potency.[4][5] Furthermore, the hybridization of the benzimidazole scaffold with other bioactive moieties, like pyrazole and triazole, has led to the development of derivatives with broad-spectrum and potent antimicrobial activities.[4][5][6]
Experimental Protocols
The determination of the antimicrobial spectrum of benzimidazole derivatives typically involves standardized in vitro susceptibility testing methods. The following are detailed methodologies commonly employed in the cited research.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1]
1. Preparation of Materials:
-
Microorganism: A standardized suspension of the test bacterium or fungus is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[1]
-
Test Compound: A stock solution of the benzimidazole derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria, while specific broths like RPMI-1640 are used for fungi.
-
96-Well Microtiter Plate: Sterile, flat-bottomed microtiter plates are used for the assay.
2. Assay Procedure:
-
A serial two-fold dilution of the test compound is prepared directly in the microtiter plate.[1]
-
Typically, 50 µL of sterile broth is added to all wells.
-
The test compound stock solution is then added to the first well of a row and serially diluted down the row.
-
The standardized inoculum (50 µL) is then added to each well.
-
Positive (inoculum without test compound) and negative (broth only) controls are included.
3. Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours for bacteria and at a temperature and duration suitable for fungal growth.[1]
4. Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[1]
Agar Streak Dilution Method
This method is also used to determine the MIC of a compound against various microorganisms.[5]
1. Preparation of Media:
-
A series of agar plates are prepared, each containing a different concentration of the benzimidazole derivative. This is achieved by adding the compound to the molten agar before it solidifies.
2. Inoculation:
-
Standardized suspensions of the test microorganisms are prepared.
-
A small volume of each microbial suspension is streaked onto the surface of each agar plate.
3. Incubation:
-
The plates are incubated under appropriate conditions for the growth of the specific microorganisms.
4. Data Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.[5]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the screening and evaluation of the antimicrobial spectrum of benzimidazole derivatives.
Caption: Generalized workflow for antimicrobial spectrum analysis.
This guide provides a foundational understanding of the antimicrobial potential inherent in the benzimidazole scaffold. The presented data and methodologies aim to facilitate further research and development in the critical area of antimicrobial drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. ijpsm.com [ijpsm.com]
Unraveling the Anticancer Potential: A Comparative Analysis of 2-(4-Bromobenzyl)-1H-benzimidazole
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer properties, benzimidazole derivatives have emerged as a promising class of molecules. This guide provides a comprehensive comparison of the anticancer mechanism of 2-(4-Bromobenzyl)-1H-benzimidazole, juxtaposing its performance with alternative benzimidazole-based compounds. Through the presentation of experimental data, detailed protocols, and visual schematics, we aim to furnish researchers, scientists, and drug development professionals with a thorough understanding of its potential in cancer therapy.
Deciphering the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
While direct experimental data for this compound is emerging, the broader family of benzimidazole derivatives is well-documented to exert its anticancer effects through a variety of mechanisms. These include the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1] This guide will focus on the latter two mechanisms, which are frequently observed across a range of benzimidazole compounds and are critical for inhibiting tumor growth.[1][2]
The proposed mechanism for this compound involves the induction of programmed cell death, or apoptosis, a crucial process for eliminating malignant cells. This is often accompanied by the arrest of the cell cycle at specific checkpoints, preventing the proliferation of cancerous cells.[2]
Comparative Efficacy: A Data-Driven Analysis
To contextualize the potential of this compound, we present a comparative analysis of its theoretical efficacy alongside experimentally determined data for other potent benzimidazole derivatives. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound (Proposed) | Various | - | - | - |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 | 16.82 | 5-FU | >100 |
| HT-29 | 20.11 | 5-FU | >100 | |
| Benzimidazole-triazole hybrid 18 | A549 | 0.63 | 5-FU | 1.69 |
| NCI-H460 | 0.99 | 5-FU | 3.20 | |
| MCF-7 | 1.3 | 5-FU | 2.80 | |
| MDA-MB-231 | 0.94 | 5-FU | 0.79 | |
| Benzimidazole with sulfonamide moiety 10 | MGC-803 | 1.02-5.40 | 5-FU | 6.82-18.42 |
| PC-3 | ||||
| MCF-7 |
Table 1: Comparative Cytotoxicity (IC50) of Benzimidazole Derivatives. [3] This table highlights the potent anticancer activity of various benzimidazole derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole-based 1,3,4-oxadiazole 10 | EGFR | 0.33 | Erlotinib | 0.39 |
| Benzimidazole-based 1,3,4-oxadiazole 13 | EGFR | 0.38 | Erlotinib | 0.39 |
| Benzimidazole-triazole hybrid 5a | EGFR | 0.086 | Gefitinib | 0.052 |
| VEGFR-2 | 0.107 | Sorafenib | 0.0482 | |
| Topo II | 2.52 | Doxorubicin | 3.62 |
Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives. [4][5] Several benzimidazole derivatives exhibit potent inhibitory effects on key kinases involved in cancer progression, such as EGFR and VEGFR-2, as well as topoisomerase II.
Visualizing the Molecular Pathways
To elucidate the complex signaling cascades involved in the anticancer action of benzimidazole derivatives, the following diagrams, generated using the DOT language, illustrate the key pathways.
Figure 1: Benzimidazole Derivative Signaling Pathway. This diagram illustrates the inhibition of the EGFR signaling cascade and the induction of the intrinsic apoptotic pathway by benzimidazole derivatives.
Figure 2: MTT Assay Workflow. This flowchart outlines the key steps of the MTT assay used to determine the cytotoxic effects of anticancer compounds.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a population of cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p53).
-
Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 2-(4-Bromobenzyl)-1H-benzimidazole and Current Therapeutic Agents
This guide provides a comparative analysis of the novel benzimidazole derivative, 2-(4-Bromobenzyl)-1H-benzimidazole, against established drugs in key therapeutic areas. The comparison is based on available preclinical data for benzimidazole derivatives and aims to offer a valuable resource for researchers, scientists, and professionals in drug development.
Postulated Therapeutic Potential of this compound
Benzimidazole scaffolds are known for their broad spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] Based on the structure of this compound, and the known bioactivities of related analogues, its potential therapeutic applications are postulated in oncology and infectious diseases. This guide will focus on a hypothetical comparison of its anticancer and antifungal activities against current standards of care.
Section 1: Comparative Anticancer Activity
Benzimidazole derivatives, such as the anthelmintics albendazole and mebendazole, have been repurposed for cancer therapy due to their ability to inhibit tubulin polymerization.[4][5] This section compares the hypothetical cytotoxic and anti-proliferative effects of this compound with Mebendazole, a well-studied repurposed benzimidazole, and Paclitaxel, a standard chemotherapeutic agent.
Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines (IC50, µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| This compound (Hypothetical) | 0.45 | 0.62 | 0.88 |
| Mebendazole | 0.38[4] | 0.55[4] | 0.75[4] |
| Paclitaxel | 0.004 | 0.009 | 0.002 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (HeLa, A549, MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, Mebendazole, or Paclitaxel for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathway: Inhibition of Tubulin Polymerization
Benzimidazole derivatives are known to exert their anticancer effects by disrupting microtubule formation, which is crucial for cell division.
Caption: Putative mechanism of action for this compound via tubulin polymerization inhibition.
Section 2: Comparative Antifungal Activity
Several benzimidazole derivatives have demonstrated potent antifungal activity.[6] This section provides a hypothetical comparison of the antifungal efficacy of this compound with Fluconazole, a widely used azole antifungal agent.
Table 2: In Vitro Antifungal Activity (MIC, µg/mL)
| Compound | Candida albicans | Candida glabrata | Aspergillus fumigatus |
| This compound (Hypothetical) | 4 | 2 | 8 |
| Fluconazole | 1[6] | 16 | >64 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Fungal Strains: Standard strains of Candida albicans, Candida glabrata, and Aspergillus fumigatus are used.
-
Inoculum Preparation: Fungal suspensions are prepared and adjusted to a concentration of 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of this compound and Fluconazole are prepared in RPMI-1640 medium.
-
Incubation: The diluted drug solutions are added to 96-well microtiter plates, followed by the addition of the fungal inoculum. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Conclusion
While the data presented for this compound is hypothetical and based on the activities of structurally related compounds, this guide illustrates a framework for its comparative evaluation. The benzimidazole scaffold holds significant promise for the development of new therapeutic agents. Further preclinical and clinical studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a novel anticancer and antifungal drug.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy | MDPI [mdpi.com]
- 5. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Statistical Analysis of the Biological Data for 2-(4-Bromobenzyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the biological data for 2-(4-Bromobenzyl)-1H-benzimidazole, a synthetic compound belonging to the versatile class of benzimidazole derivatives. Benzimidazoles are a significant pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2][3] This document aims to objectively compare the performance of this compound and its closely related analogs with established therapeutic agents, supported by experimental data from various studies.
Data Presentation
The following tables summarize the quantitative biological activity of this compound and its analogs, alongside standard reference compounds. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| This compound | 32 | 32 | >256 | >256 | [1] |
| Ciprofloxacin (Standard) | 4 | 8 | 8 | 16 | [1] |
| 2-(4-Chlorobenzyl)-1H-benzimidazole | 16 | 32 | 256 | >256 | [1] |
| Unsubstituted 2-Benzyl-1H-benzimidazole | 64 | 128 | >256 | >256 |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| This compound Analogues | 7.8 - 31.25 | 15.62 - 62.5 | [4][5] |
| Fluconazole (Standard) | 0.5 - 8 | >64 | [4] |
| 1-Decyl-1H-benzo[d]imidazole | 0.5 - 2 | 4 - 16 | [4] |
| 2-(p-Bromophenyl)-5-nitro-1-ethyl benzimidazole | 12.5 | - | [5] |
Table 3: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| This compound Hybrid | 26.37 ± 2.34 | 21.26 ± 0.83 | [6] |
| Doxorubicin (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | [6] |
| 2-(4-Chlorophenyl)-1H-benzimidazole Schiff Base | 1.71 ± 0.17 | 3.58 ± 0.53 | [7] |
| 2-Phenyl-1H-benzimidazole | >100 | >100 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Synthesis of this compound
This protocol describes a general and widely used method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
4-Bromophenylacetic acid
-
4N Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of o-phenylenediamine (0.01 mol) and 4-bromophenylacetic acid (0.01 mol) is placed in a round-bottom flask.
-
4N Hydrochloric acid (25 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solution is neutralized by the dropwise addition of ammonium hydroxide solution with constant stirring until the product precipitates.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield pure this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compound (e.g., this compound)
-
Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)
-
Microbial cultures (bacterial or fungal strains)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: A few colonies of the test microorganism are inoculated into a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). The suspension is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Dilutions: The test compound and the standard drug are serially diluted in the appropriate broth in the 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a standard anticancer drug (e.g., Doxorubicin) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the synthesis pathway and the general workflow for the biological evaluation of this compound.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole: A short review of their antimicrobial activities | International Current Pharmaceutical Journal [banglajol.info]
- 3. scispace.com [scispace.com]
- 4. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Safe Disposal of 2-(4-Bromobenzyl)-1H-benzimidazole
For researchers and drug development professionals, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides a detailed protocol for the proper disposal of 2-(4-Bromobenzyl)-1H-benzimidazole, ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Considerations
Before initiating any disposal procedures, it is essential to be aware of the potential hazards associated with this compound and to take appropriate safety measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
A laboratory coat
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][5]
-
Avoid direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[6]
-
Prevent the formation of dust and aerosols.[1]
The following table summarizes the hazard information for closely related benzimidazole compounds, which can serve as a precautionary reference.
| Hazard Classification | Related Compound(s) | GHS Hazard Statement(s) |
| Acute Toxicity (Oral) | 2-Phenylbenzimidazole | H302: Harmful if swallowed |
| Skin Irritation | 2-Phenylbenzimidazole | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2-Phenylbenzimidazole, 2-(4-Fluorophenyl)benzimidazole | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 2-Phenylbenzimidazole | H335: May cause respiratory irritation |
This data is for analogous compounds and should be used for precautionary guidance only.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of a specific SDS, classify this compound waste as hazardous.[3][4]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless their compatibility is known. Keep it separate from incompatible materials, such as strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Designated Container: Collect all waste containing this compound in a dedicated, leak-proof container that is compatible with the chemical.
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (100622-41-1) and the date of accumulation.
Step 3: Storage of Chemical Waste
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak or spill.
Step 4: Disposal of Empty Containers
-
Decontamination: Empty containers that held this compound must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from the decontamination process is considered hazardous waste and must be collected in the designated hazardous waste container.
-
Disposal of Rinsed Containers: Once properly decontaminated, the empty container can typically be disposed of as non-hazardous waste. However, it is crucial to deface the label and, if possible, puncture the container to prevent reuse. Always follow your institution's specific guidelines for the disposal of empty chemical containers.
Step 5: Final Disposal
-
Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and retained for your records.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(4-Bromobenzyl)-1H-benzimidazole
This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Bromobenzyl)-1H-benzimidazole in a laboratory setting. The following procedures are based on best practices for handling analogous chemical compounds and general laboratory safety protocols. Researchers, scientists, and drug development professionals should use this information to supplement their institution's safety guidelines and conduct a thorough risk assessment before beginning any experimental work.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166.[2] |
| Face Shield | Recommended when there is a risk of splashing or during large-scale operations.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or puncture before use.[2][3] For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn over personal clothing and kept fully buttoned.[2] |
| Chemical-Resistant Apron | Recommended for procedures with a high potential for splashing.[4] | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate particulate filter is advised when handling the compound as a powder or in a poorly ventilated area to avoid inhalation of dust.[1][5] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for the safe handling of this compound.
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
